Product packaging for Pectolinarin(Cat. No.:CAS No. 28978-02-1)

Pectolinarin

Katalognummer: B018415
CAS-Nummer: 28978-02-1
Molekulargewicht: 622.6 g/mol
InChI-Schlüssel: DUXQKCCELUKXOE-CBBZIXHGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Pectolinarin is a naturally occurring flavone glycoside, first isolated from Linaria vulgaris and identified as a major constituent in many medicinal plants worldwide, including various Cirsium species . This high-purity compound is offered for scientific investigation into its multifaceted biological activities and mechanisms of action. Research indicates this compound possesses significant anti-inflammatory properties. Studies on rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs) demonstrate that this compound inhibits proliferation, induces apoptosis, and suppresses the inflammatory response by inactivating the PI3K/Akt signaling pathway . It has been shown to reduce the production of key inflammatory mediators such as interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2) . Furthermore, this compound exhibits potent antioxidant capabilities, effectively scavenging hydroxyl and nitric oxide radicals in a concentration-dependent manner . In neuronal cell models, it mitigates oxidative stress-induced damage by modulating the Nrf2/Keap1 pathway, recovering the expression of protective proteins like heme oxygenase-1 (HO-1), and restoring the balance of apoptosis regulators Bcl-2 and Bax . This suggests potential for research in neurodegenerative conditions. A notable application of this compound is in microbiology and antimicrobial research . It potently inhibits biofilm formation in a broad spectrum of bacteria, including Enterococcus faecalis , Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa , without inhibiting bacterial growth . It enhances bacterial susceptibility to conventional antibiotics and reduces the expression of virulence and quorum-sensing genes (e.g., fsrB , gelE , esp ), making it a promising candidate for studying combinatorial anti-biofilm strategies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34O15 B018415 Pectolinarin CAS No. 28978-02-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O15/c1-11-20(31)23(34)25(36)28(41-11)40-10-18-21(32)24(35)26(37)29(44-18)43-17-9-16-19(22(33)27(17)39-3)14(30)8-15(42-16)12-4-6-13(38-2)7-5-12/h4-9,11,18,20-21,23-26,28-29,31-37H,10H2,1-3H3/t11-,18+,20-,21+,23+,24-,25+,26+,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXQKCCELUKXOE-CBBZIXHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70951590
Record name 5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28978-02-1
Record name Pectolinarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28978-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pectolinarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028978021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PECTOLINAROSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY44L9O1RR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Pectolinarin Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Pectolinarin, a flavone glycoside found predominantly in plants of the Cirsium genus and the Lamiaceae family, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Despite its therapeutic potential, the complete biosynthetic pathway of this compound remains to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding and proposes a putative biosynthetic pathway for this compound based on analogous flavonoid biosynthesis pathways. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation and potential biotechnological production of this promising natural compound.

Introduction

This compound is the 7-O-rutinoside of the aglycone pectolinarigenin (5,7-dihydroxy-4',6-dimethoxyflavone).[1] Its biosynthesis is believed to follow the general phenylpropanoid pathway, diverging at the flavanone intermediate, naringenin. The subsequent steps likely involve a series of hydroxylation, methylation, and glycosylation reactions to yield the final product. Understanding this pathway is crucial for the metabolic engineering of plants or microbial systems to enhance this compound production for pharmaceutical applications. This document outlines a hypothetical pathway, summarizes available quantitative data, provides detailed experimental protocols for pathway elucidation, and presents visual diagrams to clarify the proposed mechanisms and workflows.

Proposed this compound Biosynthesis Pathway

While the complete pathway is yet to be experimentally validated, based on the biosynthesis of structurally similar flavonoids like acacetin and hispidulin, a putative pathway for this compound can be proposed. The pathway initiates from the general phenylpropanoid pathway, with L-phenylalanine as the starting precursor.

The key steps from the central flavonoid intermediate, naringenin, are hypothesized as follows:

  • Conversion of Naringenin to Apigenin: The flavanone naringenin is converted to the flavone apigenin by the action of a Flavone Synthase (FNS) .

  • Hydroxylation at the 6-position: Apigenin is then likely hydroxylated at the 6-position of the A-ring by a Flavonoid 6-hydroxylase (F6H) , a cytochrome P450-dependent monooxygenase, to produce scutellarein.

  • O-methylation at the 4'-position: The 4'-hydroxyl group of the B-ring of scutellarein is methylated by a Flavonoid 4'-O-methyltransferase (FOMT) to yield hispidulin.

  • O-methylation at the 6-position: Subsequently, the 6-hydroxyl group of hispidulin is methylated by a Flavonoid 6-O-methyltransferase (FOMT) to form pectolinarigenin.

  • Glycosylation at the 7-position: In the final step, a rutinoside moiety is attached to the 7-hydroxyl group of pectolinarigenin. This reaction is catalyzed by a UDP-rhamnosyl-glucosyltransferase (URGT) , utilizing UDP-glucose and UDP-rhamnose as sugar donors, to produce this compound.

A diagrammatic representation of this proposed pathway is provided below.

This compound Biosynthesis Pathway Naringenin Naringenin Apigenin Apigenin Naringenin->Apigenin Flavone Synthase (FNS) Scutellarein Scutellarein Apigenin->Scutellarein Flavonoid 6-hydroxylase (F6H) Hispidulin Hispidulin Scutellarein->Hispidulin Flavonoid 4'-O-methyltransferase (FOMT) Pectolinarigenin Pectolinarigenin Hispidulin->Pectolinarigenin Flavonoid 6-O-methyltransferase (FOMT) This compound This compound Pectolinarigenin->this compound UDP-rutinosyltransferase (URGT)

A putative biosynthetic pathway for this compound from naringenin.

Quantitative Data

The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the reported quantities of this compound in various Cirsium species, as determined by High-Performance Liquid Chromatography (HPLC).

Plant SpeciesPlant PartThis compound Content (mg/g of extract)Reference
Cirsium chlorolepisAerial Part110.65[2]
Cirsium setidensAerial Part33.9 ± 0.5[3]
Cirsium japonicum-1.04 ± 0.01[3]

Experimental Protocols

To validate the proposed biosynthetic pathway and characterize the involved enzymes, a series of experimental approaches can be employed.

Identification of Candidate Genes

A transcriptomic approach is recommended to identify candidate genes encoding the enzymes of the this compound pathway.

Gene Identification Workflow PlantMaterial Collect plant tissues with high and low this compound content RNASeq RNA sequencing (RNA-Seq) PlantMaterial->RNASeq DEG Differential Gene Expression Analysis RNASeq->DEG CandidateGenes List of Candidate Genes (FNS, F6H, FOMT, URGT) DEG->CandidateGenes HomologySearch Homology-based search using known flavonoid biosynthesis genes HomologySearch->CandidateGenes

Workflow for identifying candidate genes for this compound biosynthesis.

Methodology:

  • Plant Material: Collect tissues from a high-pectolinarin-producing plant (e.g., Cirsium chlorolepis) at different developmental stages or from different organs (leaves, flowers, stems, roots).

  • RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq).

  • Transcriptome Assembly and Annotation: Assemble the transcriptome de novo or by mapping to a reference genome if available. Annotate the transcripts using databases such as NCBI Nr, Swiss-Prot, and KEGG.

  • Differential Expression Analysis: Identify genes that are significantly upregulated in tissues with high this compound content.

  • Homology-Based Gene Identification: Use known amino acid sequences of flavonoid biosynthesis enzymes (FNS, F6H, FOMTs, and UGTs) from other plant species as queries to perform BLAST searches against the assembled transcriptome.

  • Candidate Gene Selection: Select candidate genes based on high sequence homology and differential expression patterns that correlate with this compound accumulation.

Heterologous Expression and Enzyme Characterization

Candidate genes should be functionally characterized by heterologous expression and in vitro enzyme assays.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequences of candidate genes by PCR and clone them into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

  • Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimal conditions (e.g., with IPTG for E. coli or galactose for yeast).

  • Protein Purification: Lyse the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assays:

    • Substrates: Use the proposed intermediates of the pathway (naringenin, apigenin, scutellarein, hispidulin, pectolinarigenin) as substrates. For O-methyltransferases, S-adenosyl-L-methionine (SAM) is the methyl donor. For the glycosyltransferase, UDP-glucose and UDP-rhamnose are the sugar donors.

    • Reaction Conditions: Incubate the purified enzyme with the substrate(s) in a suitable buffer at an optimal temperature and pH.

    • Product Analysis: Stop the reaction and analyze the products by HPLC-DAD and LC-MS to confirm the identity of the reaction products by comparing their retention times and mass spectra with authentic standards.

  • Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the enzymes by measuring the initial reaction rates at varying substrate concentrations.

Signaling and Regulation

The biosynthesis of flavonoids is tightly regulated at the transcriptional level by a complex interplay of transcription factors, primarily from the MYB, bHLH, and WD40 families. These transcription factors form a regulatory complex (MBW complex) that binds to the promoter regions of flavonoid biosynthesis genes and modulates their expression in response to developmental and environmental cues.

Regulatory Pathway Signals Developmental Cues & Environmental Stimuli TFs MYB, bHLH, WD40 Transcription Factors Signals->TFs MBW MBW Complex TFs->MBW Promoter Promoter of Biosynthesis Genes MBW->Promoter Binds to Expression Gene Expression Promoter->Expression Enzymes Biosynthesis Enzymes Expression->Enzymes This compound This compound Accumulation Enzymes->this compound

A simplified model for the transcriptional regulation of this compound biosynthesis.

Conclusion and Future Perspectives

This guide provides a foundational framework for the elucidation of the this compound biosynthesis pathway. While the proposed pathway is based on strong evidence from analogous flavonoid biosynthetic routes, further experimental validation is imperative. The identification and characterization of the specific enzymes involved will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this compound. Future research should focus on the functional characterization of candidate genes from high-pectolinarin-producing species, the elucidation of the regulatory networks governing the pathway, and the potential for metabolic engineering to create high-yielding production platforms for this valuable pharmacophore.

References

Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers navigating the complexities of metabolic studies, precision in language is paramount. This extends to the very terms used to find information on critical research materials. To aid in the effective dissemination of knowledge surrounding Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3, a comprehensive list of SEO-driven, long-tail keywords has been compiled. This list is categorized by researcher intent, providing a strategic framework for content creation that directly addresses the specific queries of the scientific community.

Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3, a deuterated form of 2-hydroxybutyric acid, is a valuable tool in research, particularly in the field of metabolomics where it often serves as an internal standard for mass spectrometry analysis.[1][2] The keywords generated reflect the multifaceted nature of its use, from foundational inquiries about its properties to in-depth troubleshooting of complex analytical methods.

The following table organizes these long-tail keywords into five distinct categories of researcher intent: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative. This structure is designed to guide the creation of targeted content—such as technical notes, application guides, and troubleshooting protocols—that will resonate with and rank for the specific searches conducted by scientific researchers at various stages of their work.

CategoryLong-tail Keyword
Foundational & Exploratory "Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 chemical properties"
"synthesis of deuterated 2-hydroxybutyrate"
"Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 CAS number 1219798-97-6"[1]
"metabolic fate of exogenous 2-hydroxybutyrate-d3"
"biological significance of 2-hydroxybutyrate isomers"
"isotopic labeling of 2-hydroxybutyrate for metabolic tracing"
"physical and chemical properties of Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3"[3]
"Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 molecular weight"[1]
"endogenous vs exogenous 2-hydroxybutyrate metabolism"
"role of 2-hydroxybutyrate in insulin resistance studies"[2]
Methodological & Application "using Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 as an internal standard"
"LC-MS/MS quantification of 2-hydroxybutyrate with a d3 standard"
"protocol for 2-hydroxybutyrate analysis in human serum"[4]
"sample preparation for 2-hydroxybutyrate measurement in plasma"
"gas chromatography-mass spectrometry method for 2-hydroxybutyrate"[5]
"NMR spectroscopy of deuterated organic acids"
"isotope dilution mass spectrometry for organic acid quantification"[6]
"derivatization of 2-hydroxybutyrate for GC-MS analysis"[5]
"using deuterated standards in metabolomics workflows"
"quantification of short-chain fatty acids using stable isotopes"
Troubleshooting & Optimization "common pitfalls of using deuterated internal standards"[7]
"troubleshooting isotopic interference in mass spectrometry"[8]
"optimizing chromatographic separation of hydroxybutyrate isomers"
"preventing deuterium exchange in labeled compounds"[7]
"matrix effects in the analysis of 2-hydroxybutyrate"
"improving signal intensity for deuterated internal standards"[9]
"addressing inaccurate quantification with deuterated standards"[9]
"stability of Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 in solution"
"minimizing ion suppression with deuterated internal standards"[10]
"challenges in using d3-labeled standards for quantification"
Validation & Comparative "validation of an LC-MS method for 2-hydroxybutyrate"
"comparing Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 to other internal standards"
"inter-laboratory comparison of 2-hydroxybutyrate measurement"
"accuracy and precision of 2-hydroxybutyrate quantification with d3-standard"[11]
"cross-validation of GC-MS and LC-MS methods for 2-hydroxybutyrate"
"performance of deuterated vs 13C-labeled internal standards"
"reference ranges for 2-hydroxybutyrate in healthy populations"
"assessing the isotopic purity of Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3"[7]
"linearity and limits of detection for 2-hydroxybutyrate assays"[12]
"comparison of enzymatic vs mass spectrometry methods for 2-hydroxybutyrate"[13]

References

A Comprehensive Review of the Pharmacological Activities of Pectolinarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pectolinarin, a naturally occurring flavone glycoside, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Primarily isolated from various medicinal plants, including those of the Cirsium and Linaria genera, this bioactive compound has demonstrated promising therapeutic potential across a spectrum of preclinical studies.[1][2] This in-depth technical guide provides a comprehensive overview of the multifaceted pharmacological properties of this compound, with a focus on its anti-inflammatory, antioxidant, anti-cancer, neuroprotective, hepatoprotective, anti-diabetic, and antiviral effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Pharmacological Activities of this compound

This compound exerts a wide range of biological effects, which are substantiated by a growing body of scientific evidence. The following sections delineate the key pharmacological activities of this promising flavonoid.

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties. It effectively inhibits the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO).[1] Furthermore, it has been observed to suppress the secretion of inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[1] In vivo studies have demonstrated its efficacy in animal models of inflammation, such as carrageenan-induced paw edema and arachidonic acid-induced ear edema.[2][3]

Antioxidant Activity

The antioxidant potential of this compound is a key contributor to its therapeutic effects. It exhibits robust free radical scavenging activity, as evidenced by its performance in various antioxidant assays. This activity is crucial in mitigating oxidative stress-induced cellular damage, a common underlying factor in numerous pathological conditions.[4]

Anti-cancer Activity

This compound has demonstrated notable anti-proliferative effects against several human cancer cell lines. It can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, thereby inhibiting tumor growth.[5][6] The anti-cancer activity of this compound is often attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival.[1]

Neuroprotective Activity

Emerging evidence suggests that this compound possesses neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced cell death and reduce the production of reactive oxygen species (ROS) in neuroblastoma cells.[4] These findings indicate its potential as a therapeutic agent for neurodegenerative diseases.[7]

Hepatoprotective Activity

This compound has exhibited significant hepatoprotective effects in preclinical models of liver injury. Oral administration of this compound has been shown to mitigate the elevation of serum liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), in response to hepatotoxic insults.[8] This protective effect is, at least in part, attributed to its antioxidant properties.

Anti-diabetic Activity

This compound has shown potential as an anti-diabetic agent through the inhibition of key carbohydrate-metabolizing enzymes. Specifically, it has been found to inhibit α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into glucose. By inhibiting this enzyme, this compound can help to control postprandial hyperglycemia.

Antiviral Activity

Preliminary studies have indicated that this compound may possess antiviral properties. Computational and in vitro studies have suggested its potential to inhibit viral replication, including against SARS-CoV-2, by targeting viral proteins.[9][10][11]

Quantitative Data on Pharmacological Activities

To facilitate a comparative analysis of the potency of this compound across its various pharmacological activities, the following tables summarize the available quantitative data from the cited literature.

Table 1: Anti-inflammatory and Anti-diabetic Activity of this compound

ActivityAssay/ModelTarget/EnzymeMetricValueReference
Anti-inflammatoryLPS-stimulated RAW 264.7 cellsCOX-2Inhibition %40.40% at 50 µg/mL[8]
Anti-inflammatoryAcetic acid-induced writhing in mice-ED5028.4 mg/kg[3]
Anti-diabeticBovine serum albumin (BSA)-glucose test-IC500.8 mM[4]

Table 2: Anti-cancer Activity of this compound and its Aglycone, Pectolinarigenin

CompoundCell LineCancer TypeMetricValue (µM)Reference
This compoundA-375MelanomaIC5032.9[1]
This compoundA549Lung CarcinomaIC5038.8[1]
PectolinarigeninSMMC7721Hepatocellular CarcinomaIC50 (24h)29.26[5]
PectolinarigeninSMMC7721Hepatocellular CarcinomaIC50 (48h)19.23[5]
PectolinarigeninSMMC7721Hepatocellular CarcinomaIC50 (72h)11.59[5]
PectolinarigeninPLC5Hepatocellular CarcinomaIC50 (24h)32.67[5]
PectolinarigeninPLC5Hepatocellular CarcinomaIC50 (48h)20.9[5]
PectolinarigeninPLC5Hepatocellular CarcinomaIC50 (72h)11.97[5]
PectolinarigeninSK-HEP-1Hepatocellular CarcinomaIC5010[6]

Table 3: Antioxidant Activity of this compound

AssayMetricValueReference
Oxygen Radical Absorbance Capacity (ORAC)µmol TE/g4543[8]

Table 4: Hepatoprotective Activity of this compound in vivo

Animal ModelTreatmentDoseEffect on Serum ALTEffect on Serum ASTReference
LPS-induced acute liver injury in miceThis compound50 mg/kgSignificant decreaseSignificant decrease[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review to enable replication and further investigation.

Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on COX-2 enzyme activity.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (fluorometric)

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a 10X stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 10 µL of the diluted this compound solution to the sample wells.

  • For the enzyme control wells, add 10 µL of the assay buffer. For the inhibitor control wells, add 10 µL of celecoxib solution.

  • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX-2 enzyme.

  • Add 80 µL of the reaction mix to each well.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

  • Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically at 25°C for 5-10 minutes.

  • Calculate the rate of reaction and determine the percentage of inhibition by comparing the reaction rates of the sample wells to the enzyme control wells.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of this compound using the stable DPPH radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • This compound solutions at various concentrations

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • In a 96-well plate, add 100 µL of this compound solution at different concentrations to the sample wells.

  • Add 100 µL of ascorbic acid solution to the positive control wells and 100 µL of methanol to the blank wells.

  • Add 100 µL of DPPH solution to all wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100.

  • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Anti-cancer Activity: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound solutions at various concentrations

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.[12][13][14][15][16]

Hepatoprotective Activity: Carbon Tetrachloride (CCl4)-Induced Liver Injury Model

Objective: To evaluate the in vivo hepatoprotective effect of this compound.

Materials:

  • Male Wistar rats or ICR mice

  • This compound

  • Carbon tetrachloride (CCl4)

  • Olive oil

  • Silymarin (positive control)

  • Biochemical assay kits for ALT, AST, and other liver function markers

Procedure:

  • Divide the animals into several groups: normal control, CCl4 model control, this compound-treated groups (different doses), and a positive control group (silymarin).

  • Administer this compound or silymarin orally to the respective groups for a predefined period (e.g., 7-14 days).

  • On the last day of treatment, induce liver injury by intraperitoneal injection of CCl4 (typically a 0.1-0.2% solution in olive oil). The normal control group receives only the vehicle.

  • After 24 hours of CCl4 administration, collect blood samples via cardiac puncture for biochemical analysis.

  • Sacrifice the animals and collect liver tissues for histopathological examination.

  • Measure the serum levels of ALT, AST, and other relevant liver function markers.

  • Process the liver tissues for histopathology to assess the extent of liver damage.[17][18][19][20][21]

Signaling Pathways Modulated by this compound

The pharmacological activities of this compound are mediated through its interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. By preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB, this compound suppresses the expression of pro-inflammatory genes.[9][22][23]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK This compound This compound This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Pro_inflammatory_Genes Activates Nucleus Nucleus

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and growth. This compound has been found to inactivate this pathway, leading to the suppression of cancer cell proliferation and the induction of apoptosis. It achieves this by inhibiting the phosphorylation of key components of the pathway, such as Akt and mTOR.[1][24][25][26]

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K This compound This compound This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is a major cellular defense mechanism against oxidative stress. This compound's aglycone, pectolinarigenin, has been shown to activate this pathway by promoting the nuclear translocation of Nrf2. This leads to the increased expression of antioxidant enzymes, thereby enhancing the cell's capacity to combat oxidative damage.[1][5]

Nrf2_ARE_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change Pectolinarigenin Pectolinarigenin Pectolinarigenin->Keap1 Promotes dissociation Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes Activates Nucleus Nucleus

References

Pectolinarin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pectolinarin, a naturally occurring flavone glycoside, has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its engagement with key cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

This compound (5,7-dihydroxy-4',6-dimethoxy-flavone-7-O-rutinoside) is a flavonoid predominantly isolated from various medicinal plants, including those of the Cirsium genus.[1][2] Flavonoids are a class of plant secondary metabolites well-documented for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[3][4][5] this compound, in particular, has demonstrated significant potential in mitigating oxidative stress and inflammatory responses, making it a promising candidate for further investigation in the context of various inflammatory and neurodegenerative diseases.[6][7] This guide will systematically explore the antioxidant and anti-inflammatory properties of this compound, with a focus on its molecular mechanisms.

Antioxidant Properties of this compound

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems. Several in vitro assays have been employed to quantify its antioxidant potential.

Quantitative Antioxidant Data

The following table summarizes the available quantitative data on the antioxidant activity of this compound from various assays.

AssayCompoundIC50 / Activity ValueSource
ORACThis compound4543 µmol TE/g[8]
DPPH Radical ScavengingThis compoundNot explicitly quantified in the provided search results.
ABTS Radical ScavengingThis compoundNot explicitly quantified in the provided search results.

IC50: Half-maximal inhibitory concentration; ORAC: Oxygen Radical Absorbance Capacity; TE: Trolox Equivalents; DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each this compound dilution to separate wells. Add 100 µL of the DPPH solution to each well. For the control, add 100 µL of the solvent and 100 µL of the DPPH solution. A blank well should contain 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or a phosphate buffer solution (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

  • Reaction Mixture: In a 96-well plate, add 20 µL of each this compound dilution to separate wells. Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined from a dose-response curve.

Anti-inflammatory Properties of this compound

This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

The following table summarizes the quantitative data on the anti-inflammatory effects of this compound.

TargetCell Line / ModelEffectConcentration / IC50Source
TNF-α ProductionLPS-stimulated BV2 microgliaInhibitionSignificant inhibition[6][9]
IL-6 ProductionLPS-stimulated BV2 microgliaInhibitionSignificant inhibition[6][9]
IL-8 SecretionRA-FLSInhibitionNot specified[7][10]
NO ProductionLPS-stimulated BV2 microgliaInhibitionSignificant inhibition[6][9]
iNOS ExpressionLPS-stimulated BV2 microgliaInhibitionSignificant inhibition[6][9]
COX-2 ExpressionLPS-stimulated BV2 microgliaInhibitionSignificant inhibition[6][9]
PGE2 ProductionRA-FLSInhibitionNot specified[7][10]

LPS: Lipopolysaccharide; RA-FLS: Rheumatoid Arthritis Fibroblast-Like Synoviocytes; NO: Nitric Oxide; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2; PGE2: Prostaglandin E2; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-8: Interleukin-8.

Experimental Protocols for Anti-inflammatory Assays

This in vitro model is widely used to screen for anti-inflammatory compounds.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the culture medium and incubate for a specified period (e.g., 24 hours).

  • Analysis: Collect the cell culture supernatant to measure the levels of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) using appropriate assays. Cell lysates can be prepared for Western blot analysis of protein expression.

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.[11][12]

Protocol:

  • Sample Collection: Collect the cell culture supernatant from the LPS-stimulated macrophage experiment.

  • Griess Reagent: The Griess reagent consists of two solutions: Solution A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Reaction: In a 96-well plate, mix 50 µL of the cell supernatant with 50 µL of Solution A and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Solution B and incubate for another 5-10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Signaling Pathways Modulated by this compound

This compound's anti-inflammatory effects are mediated through its interaction with critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[14][15] this compound has been shown to inhibit this pathway by reducing the phosphorylation of IKK, preventing the degradation of IκBα, and consequently inhibiting the nuclear translocation of the p65 subunit.[6][9]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates p_IKK p-IKK IKK->p_IKK IkBa IκBα p_IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa p_IkBa->IkBa Degradation NFkB NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Induces This compound This compound This compound->p_IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and inflammation.[16][17] this compound has been shown to inactivate the PI3K/Akt pathway, contributing to its anti-proliferative and anti-inflammatory effects, particularly in the context of rheumatoid arthritis fibroblast-like synoviocytes.[7][10]

PI3K_Akt_Pathway GrowthFactor Growth Factors/ Cytokines Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates p_PI3K p-PI3K PI3K->p_PI3K PIP2 PIP2 p_PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates p_Akt p-Akt Akt->p_Akt Downstream Downstream Targets (Cell Survival, Proliferation, Inflammation) p_Akt->Downstream Regulates This compound This compound This compound->p_PI3K Inhibits This compound->p_Akt Inhibits

Caption: this compound inactivates the PI3K/Akt signaling pathway.

Western Blot Analysis of Signaling Proteins

Western blotting is a key technique to investigate the phosphorylation status and total protein levels of components within these signaling pathways.

Protocol for NF-κB Pathway Analysis:

  • Sample Preparation: Prepare whole-cell lysates or nuclear and cytoplasmic fractions from cells treated with this compound and/or LPS.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of IKK, IκBα, and p65.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels.

Protocol for PI3K/Akt Pathway Analysis:

The protocol is similar to that for the NF-κB pathway, with the primary antibodies targeting total and phosphorylated forms of PI3K and Akt.

Experimental Workflow Overview

The following diagram illustrates a typical experimental workflow for investigating the anti-inflammatory properties of this compound.

Experimental_Workflow CellCulture Cell Culture (e.g., RAW 264.7) PectolinarinTreatment This compound Pre-treatment CellCulture->PectolinarinTreatment LPS_Stimulation LPS Stimulation PectolinarinTreatment->LPS_Stimulation Supernatant_Collection Supernatant Collection LPS_Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis LPS_Stimulation->Cell_Lysis NO_Assay NO Assay (Griess) Supernatant_Collection->NO_Assay ELISA ELISA (TNF-α, IL-6) Supernatant_Collection->ELISA WesternBlot Western Blot (NF-κB, PI3K/Akt) Cell_Lysis->WesternBlot DataAnalysis Data Analysis & Interpretation NO_Assay->DataAnalysis ELISA->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for in vitro studies.

Conclusion

This compound exhibits significant antioxidant and anti-inflammatory properties, primarily through the scavenging of free radicals and the modulation of the NF-κB and PI3K/Akt signaling pathways. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound. Future studies should focus on elucidating its in vivo efficacy, bioavailability, and safety profile to facilitate its translation into clinical applications for the management of inflammatory and oxidative stress-related diseases.

References

Pectolinarigenin: A Technical Guide to its Biological Activities and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Pectolinarigenin is a natural flavonoid, specifically an O-methylated flavone, with the chemical formula C₁₇H₁₄O₆.[1] It is the aglycone of pectolinarin and can be isolated from various medicinal plants, including those from the Asteraceae, Lamiaceae, and Verbenaceae families such as Cirsium species, Clerodendrum phlomidis, and Chromolaena odorata.[2][3] This document provides a comprehensive overview of the biological activities of pectolinarigenin, focusing on its therapeutic potential. It details the molecular mechanisms, summarizes quantitative data, and provides methodologies for key experimental protocols to support further research and development.

Anticancer and Antitumor Activity

Pectolinarigenin has demonstrated significant anticancer properties across a range of human malignancies, including hepatocellular carcinoma, gastric cancer, melanoma, non-small cell lung cancer, and pancreatic cancer.[3][4][5][6][7] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and autophagy, as well as the inhibition of cell proliferation, migration, and invasion.[4][5][8]

Inhibition of Cell Proliferation and Viability

Pectolinarigenin effectively inhibits the proliferation and reduces the viability of various cancer cell lines in a dose- and time-dependent manner.[4][5]

Cell LineCancer TypeIC₅₀ Value (µM)Exposure Time (h)Reference
SMMC7721Hepatocellular Carcinoma29.2624
19.2348[4]
11.5972[4]
PLC5Hepatocellular Carcinoma32.6724[4]
20.948[4]
11.9772[4]
SK-HEP-1Hepatocellular Carcinoma10Not Specified
AGSGastric Cancer124.7924[6]
MKN28Gastric Cancer96.8824[6]
A375 (Human)Melanoma~25 (estimated from graph)48[5][9]
B16 (Murine)Melanoma~18 (estimated from graph)48[5][9]
CHL-1 (Human)Melanoma~28 (estimated from graph)48[5][9]
Induction of Apoptosis

Pectolinarigenin is a potent inducer of apoptosis in cancer cells.[4][5] This programmed cell death is often mediated through the intrinsic mitochondrial pathway, characterized by the regulation of Bcl-2 family proteins and the activation of caspases.[4][5] Treatment with pectolinarigenin leads to a down-regulation of the anti-apoptotic protein Bcl-2 and an up-regulation of the pro-apoptotic protein Bax, thereby increasing the Bax/Bcl-2 ratio.[1][4] This shift promotes the release of mitochondrial contents and subsequent activation of executioner caspases, such as Caspase-3.[4][5]

Cell Cycle Arrest

A key mechanism of pectolinarigenin's antitumor activity is its ability to induce cell cycle arrest, predominantly at the G2/M phase.[4][6] This prevents cancer cells from proceeding through mitosis, ultimately leading to reduced proliferation. This effect has been observed in hepatocellular carcinoma (SMMC7721 and PLC5 cells) and gastric cancer cells (AGS and MKN28).[4][6][10]

Inhibition of Migration and Invasion

The metastatic potential of cancer is a major factor in its lethality. Pectolinarigenin has been shown to impair the migration and invasion of melanoma and hepatocellular carcinoma cells.[5][8] This is associated with the modulation of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).[11]

Key Signaling Pathways Modulated by Pectolinarigenin

Pectolinarigenin exerts its anticancer effects by modulating several critical intracellular signaling pathways.

  • PI3K/AKT/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Pectolinarigenin has been shown to inhibit this pathway in hepatocellular carcinoma, gastric cancer, and non-small cell lung cancer cells.[4][6][7][10] It effectively reduces the protein levels of PI3K and the phosphorylation of its downstream effectors, AKT and mTOR.[4][6]

  • ERK/MAPK Pathway: The ERK/MAPK pathway is also involved in cell proliferation and survival. Pectolinarigenin treatment can lead to the downregulation of phosphorylated ERK1/2 levels in hepatocellular carcinoma cells.[4][12]

  • PTEN/PI3K/AKT Pathway: In non-small cell lung cancer cells, pectolinarigenin can activate the tumor suppressor PTEN, which in turn downregulates the PI3K/AKT signaling pathway.[7][13]

  • STAT3 Pathway: Pectolinarigenin has been found to inhibit the activity of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer aggressiveness. It diminishes the accumulation of STAT3 in the nucleus and blocks its DNA-binding activity in osteosarcoma cells.[1]

G cluster_outcomes Cellular Outcomes Pectolinarigenin Pectolinarigenin PTEN PTEN Pectolinarigenin->PTEN Activates PI3K PI3K Pectolinarigenin->PI3K Inhibits ERK ERK Pectolinarigenin->ERK Inhibits STAT3 STAT3 Pectolinarigenin->STAT3 Inhibits PTEN->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation CellCycle G2/M Arrest mTOR->CellCycle Promotes G2/M Transition ERK->Proliferation STAT3->Proliferation

Caption: Pectolinarigenin's anticancer signaling modulation.

Experimental Protocols: Anticancer Assays
  • Objective: To quantify the effect of pectolinarigenin on cancer cell viability.

  • Methodology:

    • Cells (e.g., A375, B16, SMMC7721, PLC5) are seeded in 96-well plates at a density of 2–4×10³ or 4x10⁴ cells per well and allowed to adhere for 24 hours.[4][5]

    • The cells are then treated with various concentrations of pectolinarigenin (e.g., 0, 2.5, 5, 10, 20, 25, 40, 50, 100 µM) for specified durations (24, 48, or 72 hours). A control group is treated with 0.1% DMSO.[4][5]

    • Following incubation, 20 µl of 5 mg/ml MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[5]

    • The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a wavelength of 450 nm.[4]

    • Cell viability is calculated as a percentage relative to the DMSO-treated control group.[4]

  • Objective: To detect and quantify apoptosis induced by pectolinarigenin.

  • Methodology:

    • Cells (e.g., SMMC7721, PLC5, A549) are seeded in 6-well plates (5x10⁵ cells/well) and treated with pectolinarigenin (e.g., 0, 5, 10, 25, 50, 100 µM) for 48 hours.[4][7]

    • Cells are harvested, washed with PBS, and then resuspended in binding buffer.

    • The cells are stained using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

    • The stained cells are analyzed using a flow cytometer (e.g., FACSCalibur).[4][14] Annexin V-positive cells are considered apoptotic.

  • Objective: To determine the effect of pectolinarigenin on the expression levels of specific proteins.

  • Methodology:

    • Cancer cells are treated with various concentrations of pectolinarigenin for a specified time (e.g., 48 hours).[5]

    • Cells are lysed using RIPA buffer to extract total proteins.[15]

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PI3K, p-AKT, p-mTOR, Bcl-2, Bax, Cleaved Caspase-3, PTEN).[4][5][7]

    • After washing, the membrane is incubated with a corresponding secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Experimental workflow for the MTT cell viability assay.

Anti-inflammatory Activity

Pectolinarigenin possesses potent anti-inflammatory properties.[2][16] It acts as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the metabolic pathways of arachidonic acid that produce pro-inflammatory mediators like prostaglandins and leukotrienes.[16][17]

Inhibition of Inflammatory Mediators
  • In Vitro: Pectolinarigenin strongly inhibits COX-2-mediated prostaglandin E2 (PGE2) and 5-LOX-mediated leukotriene production in lipopolysaccharide (LPS)-treated RAW 264.7 cells and A23187-treated rat basophilic leukemia (RBL-1) cells, with significant inhibition observed at concentrations greater than 1 µM.[16][18] In LPS-stimulated astrocytes, it decreases the release of inflammatory cytokines such as IL-1β and IL-6.[19]

  • In Vivo: Oral administration of pectolinarigenin (20–100 mg/kg) has been shown to inhibit arachidonic acid-induced mouse ear edema and carrageenan-induced mouse paw edema.[2][17]

Modulation of Inflammatory Signaling Pathways

Pectolinarigenin suppresses inflammation by inhibiting key signaling pathways. In LPS-stimulated astrocytes, it suppresses the phosphorylation and activation of NF-κB, p38 MAPK, and ERK1/2.[19][20] However, some studies have reported that in certain cell types like RAW 264.7 macrophages, it does not affect NF-κB activation.[16][18]

G LPS LPS NFkB NF-κB Phosphorylation LPS->NFkB MAPK p38/ERK Phosphorylation LPS->MAPK Pectolinarigenin Pectolinarigenin Pectolinarigenin->NFkB Pectolinarigenin->MAPK COX2 COX-2 Pectolinarigenin->COX2 LOX5 5-LOX Pectolinarigenin->LOX5 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines MAPK->Cytokines AA Arachidonic Acid AA->COX2 AA->LOX5 PGs Prostaglandins COX2->PGs LTs Leukotrienes LOX5->LTs

Caption: Pectolinarigenin's anti-inflammatory mechanisms.

Experimental Protocol: PGE₂ Production Assay
  • Objective: To measure the inhibition of PGE₂ production by pectolinarigenin.

  • Methodology:

    • RAW 264.7 macrophage cells are cultured in appropriate media.

    • Cells are pre-treated with various concentrations of pectolinarigenin for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

    • After a suitable incubation period, the cell culture supernatant is collected.

    • The concentration of PGE₂ in the supernatant is quantified using an Enzyme Immunoassay (EIA) kit, following the manufacturer's protocol.

    • The percentage inhibition of PGE₂ production is calculated relative to the LPS-only treated group.

Antioxidant Activity

Pectolinarigenin exhibits antioxidant properties through both direct and indirect mechanisms.[15][21]

Direct Radical Scavenging

Pectolinarigenin can directly scavenge reactive oxygen species (ROS), although its direct activity may be less potent than its glycoside form, this compound, in cell-free assays.[21]

Indirect Antioxidant Activity via Nrf2/ARE Pathway

The more significant antioxidant effect of pectolinarigenin in cells is its ability to induce the expression of phase II antioxidant enzymes.[15][21] This is achieved through the activation of the Nuclear factor-erythroid-2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[15]

  • Mechanism: Pectolinarigenin treatment leads to the nuclear accumulation of Nrf2 in HepG2 cells.[15][21] In the nucleus, Nrf2 binds to the ARE in the promoter regions of antioxidant genes, enhancing their transcription.[15] This results in the increased protein expression of enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO-1), and aldo-keto reductase family 1 member B10 (AKR1B10).[15][21]

Experimental Protocol: Nrf2 Nuclear Translocation Assay
  • Objective: To determine if pectolinarigenin induces the translocation of Nrf2 to the nucleus.

  • Methodology:

    • HepG2 cells are treated with pectolinarigenin (e.g., 10 µM) for a specified time (e.g., 3 hours).[15]

    • Nuclear and cytoplasmic fractions of the cell lysates are prepared using a nuclear extraction kit.

    • The protein content of each fraction is quantified.

    • The levels of Nrf2 in both the nuclear and cytoplasmic fractions are determined by Western blot analysis, using antibodies specific for Nrf2. An increase in the nuclear Nrf2 level relative to the control indicates activation.

Neuroprotective Activity

Pectolinarigenin has shown promise as a neuroprotective agent. It can reduce oxidative stress-induced cell death and intracellular ROS formation in neuronal cells.[2][22] This is significant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, where oxidative stress is a key pathological factor.[2] In a mouse motor neuron cell line (NSC-34), pectolinarigenin was shown to alleviate apoptosis and oxidative stress by enhancing mitochondrial fusion.[22] Furthermore, its anti-inflammatory effects in brain glial cells (astrocytes) contribute to its neuroprotective profile.[19]

Other Biological Activities

  • Antidiabetic Activity: Pectolinarigenin and its parent compound this compound have been associated with antidiabetic effects, including α-glucosidase inhibition.[2]

  • Anti-allergic Activity: In vivo studies have shown that pectolinarigenin can inhibit passive cutaneous anaphylaxis, suggesting anti-allergic potential.[2][17]

  • Hepatoprotective Effects: Pectolinarigenin has demonstrated the ability to prevent D-galactosamine-induced liver injury in rats, partly through its antioxidant mechanism.[23]

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of pectolinarigenin is crucial for its development as a therapeutic agent. Studies in rats have shown that after oral administration, pectolinarigenin is rapidly absorbed but exhibits very low bioavailability (0.56-0.68%).[24] Despite this, it is widely distributed in tissues, with high concentrations found in the gastrointestinal tract, liver, and kidney.[24] Human cytochrome P450 enzymes are involved in the oxidative metabolism of pectolinarigenin.[25]

Conclusion

Pectolinarigenin is a promising natural flavonoid with a broad spectrum of pharmacological activities, most notably in the fields of oncology and inflammation. Its ability to modulate multiple critical signaling pathways, such as PI3K/AKT/mTOR, NF-κB, and Nrf2, underscores its potential as a multi-target therapeutic agent. While its anticancer effects are well-documented in vitro, further in vivo studies and clinical trials are necessary to fully elucidate its therapeutic efficacy and safety profile. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the development of pectolinarigenin into a clinically viable drug candidate.

References

Ethnobotanical Insights and Pharmacological Actions of Pectolinarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pectolinarin, a flavone glycoside, is a prominent secondary metabolite in a variety of medicinal plants traditionally used across the globe for a spectrum of ailments. This technical guide provides an in-depth analysis of the ethnobotanical applications of this compound-containing flora, alongside a comprehensive review of its pharmacological activities. This document details quantitative data on this compound content in various plant species, outlines experimental protocols for its extraction and analysis, and visually elucidates its mechanisms of action through detailed signaling pathway diagrams. The convergence of traditional knowledge and modern scientific validation underscores the therapeutic potential of this compound and its aglycone, pectolinarigenin, as a scaffold for novel drug discovery and development.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their broad range of biological activities. Among these, this compound (5,7-dihydroxy-4',6-dimethoxyflavone-7-O-rutinoside) has garnered significant attention for its presence in numerous medicinal herbs and its potent pharmacological effects.[1][2][3] Traditionally, plants containing this compound have been utilized in folk medicine systems for treating conditions such as inflammation, digestive disorders, hemorrhoids, and even cancer.[1][2] Modern research has begun to validate these traditional uses, revealing this compound's anti-inflammatory, antioxidant, antidiabetic, and antitumor properties.[1][4] This guide aims to bridge the gap between the ethnobotanical uses of this compound-containing plants and the contemporary scientific understanding of its therapeutic potential.

Ethnobotanical Uses of this compound-Containing Plants

This compound has been identified in a wide array of plant species, with a notable prevalence in the Asteraceae (Composite) family, particularly within the genus Cirsium.[2][5][6] The traditional medicinal applications of these plants are diverse and geographically widespread.

Table 1: Ethnobotanical Uses of Selected this compound-Containing Plants

Plant SpeciesFamilyTraditional Uses
Linaria vulgaris (Common Toadflax)ScrophulariaceaeTreatment of digestive problems, urinary disorders, hemorrhoids, skin rashes, coughs, and asthma.[1][2]
Cirsium setidensAsteraceaeUsed in Korean traditional medicine for hemostasis, hematemesis, hematuria, and hypertension.[1][2]
Cirsium chanroenicumAsteraceaeEmployed in Chinese medicine for detoxification, fever reduction, and to improve blood circulation.[1][2]
Cirsium japonicumAsteraceaeUtilized as an anti-hemorrhagic and diuretic agent; also prescribed for liver and uterine tumors, and leukemia.[1][2][5]
Kickxia ramosissimaPlantaginaceaeUsed in Pakistani folk medicine as a diuretic, and for kidney stones, fever, rheumatism, and snake/scorpion bites.[1][2]
Lantana camaraVerbenaceaeTreatment for ulcers, malaria, influenza, tumors, swellings, bilious fever, eczema, stomach ache, and as an antiseptic.[1]
Picnomon acarnaAsteraceaeUsed in Greek folk medicine as a hemostatic and spasmolytic agent.[1]

Quantitative Analysis of this compound in Plant Materials

The concentration of this compound can vary significantly between plant species and even different parts of the same plant. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for the quantitative analysis of this compound.

Table 2: this compound Content in Various Plant Species Determined by HPLC-UV

Plant SpeciesPlant PartThis compound Content (mg/g of extract)Reference
Cirsium chlorolepisAerial Part110.65[1][7]
Cirsium pendulumHydromethanolic Extract76.7[6]
Cirsium setidensHydromethanolic Extract73.3[6]
Cirsium nipponicum-61.5 ± 0.6[2]
Cirsium chanroenicum-49.4 ± 7.1[2]
Cirsium setidens-33.9 ± 0.5[5]
Cirsium setidensAqueous Extract2.8 ± 0.1[5]
Cirsium japonicum-1.04 ± 0.01[5][6]
Cirsium leduceiLeaf0.069% (of dry weight)[4]

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol synthesized from various reported methods for the extraction and isolation of this compound from plant material.

4.1.1. Materials and Reagents

  • Dried and powdered plant material (e.g., aerial parts of Cirsium species)

  • Solvents: Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Water (H₂O)

  • Column Chromatography materials: Silica gel, Sephadex LH-20

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

  • Rotary evaporator

  • Freeze dryer

4.1.2. Extraction Procedure

  • Maceration: The dried and powdered plant material is macerated with a polar solvent, typically methanol or a hydroethanolic solution (e.g., 70% EtOH), at room temperature for a specified period (e.g., 24-72 hours), often with occasional shaking. This process is usually repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

4.1.3. Fractionation

  • The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a glycoside, is typically enriched in the more polar fractions like ethyl acetate and n-butanol.

4.1.4. Isolation and Purification

  • Column Chromatography: The this compound-rich fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by TLC.

  • Sephadex LH-20 Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller impurities.

  • Preparative HPLC: For obtaining high-purity this compound, preparative HPLC is employed. A C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The purity of the isolated this compound can be assessed by analytical HPLC.[8][9]

Quantification of this compound by HPLC-UV

4.2.1. Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of water (often with 0.1% formic acid) and methanol or acetonitrile. The gradient program is optimized to achieve good separation of this compound from other components in the extract.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: this compound shows strong UV absorbance at approximately 330-340 nm.

  • Column Temperature: Maintained at a constant temperature, for instance, 25-30 °C.

4.2.2. Sample and Standard Preparation

  • Standard Solution: A stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol) and then serially diluted to create a series of calibration standards.

  • Sample Solution: A known amount of the plant extract is dissolved in the mobile phase or methanol, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

4.2.3. Data Analysis

  • A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration.

  • The concentration of this compound in the plant extract is determined by interpolating the peak area of the sample on the calibration curve.

Signaling Pathways and Mechanisms of Action

This compound and its aglycone, pectolinarigenin, exert their pharmacological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, cell proliferation, and apoptosis.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

NF_kB_Inhibition cluster_complex Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro_inflammatory_Genes Induces Transcription This compound This compound This compound->IKK Inhibits

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[10][11] This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes such as TNF-α, IL-6, COX-2, and iNOS. This compound has been shown to inhibit the phosphorylation of IKK, thereby preventing IκBα degradation and blocking the nuclear translocation of NF-κB.[10][11]

Antioxidant Effects via Nrf2/ARE Pathway

Pectolinarigenin, the aglycone of this compound, is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway , a primary cellular defense mechanism against oxidative stress.

Nrf2_Activation cluster_cytoplasm Cytoplasm Pectolinarigenin Pectolinarigenin Keap1 Keap1 Pectolinarigenin->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Binds and Promotes Degradation Nrf2_active Active Nrf2 Keap1->Nrf2_active Release Ubiquitination Ubiquitination & Proteasomal Degradation Nrf2->Ubiquitination Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

Figure 2: Activation of the Nrf2/ARE pathway by Pectolinarigenin.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[1][8] Pectolinarigenin induces a conformational change in Keap1, leading to the release of Nrf2.[8] The stabilized Nrf2 then translocates to the nucleus, binds to the antioxidant response element (ARE) in the promoter region of target genes, and initiates the transcription of various antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][8]

Anticancer Activity

This compound and pectolinarigenin have demonstrated significant anticancer effects through the modulation of pathways involved in cell proliferation, apoptosis, and metastasis.

5.3.1. Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer.

PI3K_Akt_Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds and Activates PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits and Activates Downstream_Targets Downstream Targets (e.g., mTOR, Bad) Akt->Downstream_Targets Phosphorylates This compound This compound This compound->PI3K Inhibits Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Promotes Apoptosis Apoptosis Downstream_Targets->Apoptosis Inhibits

Figure 3: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

Activation of receptor tyrosine kinases (RTKs) by growth factors stimulates PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3).[12] PIP3 recruits and activates Akt, which then phosphorylates a multitude of downstream targets to promote cell survival and proliferation while inhibiting apoptosis. This compound has been shown to inhibit the PI3K/Akt pathway, leading to decreased cell viability, suppressed inflammatory responses, and induction of apoptosis in cancer cells and rheumatoid arthritis fibroblast-like synoviocytes.[2][13]

5.3.2. Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and metastasis.

STAT3_Inhibition Cytokine Cytokine (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Target_Genes Target Genes (e.g., Bcl-2, Cyclin D1, MMPs) Nucleus->Target_Genes Induces Transcription Proliferation_Metastasis Proliferation & Metastasis Target_Genes->Proliferation_Metastasis Promotes Pectolinarigenin Pectolinarigenin Pectolinarigenin->JAK Inhibits Apoptosis_Induction Pectolinarigenin Pectolinarigenin Bcl2 Bcl-2 (Anti-apoptotic) Pectolinarigenin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Pectolinarigenin->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Permeabilization Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Activates Caspase9 Caspase-9 Apaf1->Caspase9 Activates Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Pectolinarin: A Comprehensive Technical Guide on its Therapeutic Potential and Future Research Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Pectolinarin, a naturally occurring flavone glycoside, has garnered significant scientific interest for its diverse pharmacological activities. Primarily isolated from plants of the Cirsium and Linaria genera, this bioactive compound has demonstrated promising antioxidant, anti-inflammatory, anticancer, and antidiabetic properties in a variety of preclinical studies. This technical guide provides a comprehensive literature review of this compound, summarizing key quantitative data, detailing experimental protocols, visualizing implicated signaling pathways, and identifying critical research gaps to guide future drug discovery and development efforts.

Pharmacological Activities of this compound

This compound exerts a range of biological effects, which have been quantified in numerous in vitro and in vivo studies. The following tables summarize the key findings for its major pharmacological activities.

Table 1: Anti-inflammatory Activity of this compound
Assay/ModelSystemKey FindingsReference
Acetic acid-induced writhingMiceOral administration of this compound dose-dependently inhibited writhing with an ED50 value of 28.4 mg/kg. At 100 mg/kg, it showed a protective action of 76.7%, comparable to acetylsalicylic acid.[1]
Carrageenan-induced paw edemaMiceOral administration of 20-100 mg/kg of this compound resulted in significant inhibition of paw edema.
Arachidonic acid-induced ear edemaMiceOral administration of 20-100 mg/kg of this compound demonstrated inhibitory activity against ear edema.
COX-2 InhibitionIn vitroThis compound at 50 µg/mL inhibited COX-2 activity by 40.40%.
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsThis compound suppressed the production of NO.
Table 2: Anticancer Activity of this compound
Cell LineCancer TypeIC50 Value (µM)Reference
A-375Human melanoma32.9
A549Human lung carcinoma38.8
Mycobacterium tuberculosis (Mtb) proteasome-49.96[1]
Table 3: Antioxidant Activity of this compound
AssayKey FindingsReference
DPPH radical scavengingA 62% scavenging activity was observed, attributed to the high phenolic and flavonoid content of the plant extract containing this compound.[1]
Oxygen Radical Absorbance Capacity (ORAC)The ORAC value for this compound was determined to be 4543 µmol TE/g.

Pharmacokinetics and Toxicology

A study in rats provided key pharmacokinetic parameters for this compound following both intravenous and oral administration. The absolute oral bioavailability was found to be very low, at 0.28%.

Table 4: Pharmacokinetic Parameters of this compound in Rats
RouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Intravenous10 mg/kg--1309.4 ± 358.5-
Oral50 mg/kg4.8 ± 1.60.518.3 ± 7.20.28

In terms of safety, preclinical studies suggest that this compound has a low toxicity profile. In acute oral toxicity studies in rats, the LD50 was found to be greater than 2000 mg/kg.

Key Signaling Pathways

This compound's therapeutic effects are mediated through the modulation of several key intracellular signaling pathways. The PI3K/Akt and Nrf2/ARE pathways have been identified as being significantly influenced by this compound and its aglycone, pectolinarigenin.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and apoptosis. This compound has been shown to inactivate this pathway, leading to the induction of apoptosis in cancer cells. This is achieved by decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing the levels of pro-apoptotic proteins like Bax.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Akt->Bax Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

This compound's inhibition of the PI3K/Akt pathway.
Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is a major cellular defense mechanism against oxidative stress. Pectolinarigenin, the aglycone of this compound, has been shown to activate this pathway. It induces the nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their transcription. This activation is mediated by the modification of Keap1, a negative regulator of Nrf2, which prevents Nrf2 degradation.[2]

Nrf2_ARE_Pathway Pectolinarigenin Pectolinarigenin Keap1 Keap1 Pectolinarigenin->Keap1 inhibition Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto degradation Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes transcription

Activation of the Nrf2/ARE pathway by pectolinarigenin.

Experimental Protocols

To facilitate the replication and further investigation of this compound's bioactivities, detailed methodologies for key experiments are provided below.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant is mixed with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

In Vitro Anticancer Assay: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of this compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt.

Methodology:

  • Cell Lysis: After treatment with this compound, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software.

Research Gaps and Future Directions

Despite the promising preclinical data, several research gaps need to be addressed to fully elucidate the therapeutic potential of this compound and facilitate its translation into clinical applications.

  • Limited Bioavailability: The extremely low oral bioavailability of this compound is a major hurdle for its development as an oral therapeutic agent. Future research should focus on developing novel drug delivery systems, such as nanoparticle formulations, liposomes, or prodrug strategies, to enhance its absorption and systemic exposure.

  • In-depth Mechanistic Studies: While the involvement of the PI3K/Akt and Nrf2/ARE pathways has been identified, the precise molecular targets and the upstream and downstream signaling events regulated by this compound are not fully understood. Further studies employing techniques like proteomics, transcriptomics, and targeted gene silencing are needed to delineate the complete mechanism of action.

  • Comprehensive In Vivo Efficacy Studies: The majority of the current evidence for this compound's efficacy is from in vitro studies. More extensive in vivo studies in relevant animal models of cancer, inflammation, and metabolic diseases are required to validate its therapeutic potential and to determine optimal dosing and treatment regimens.

  • Lack of Clinical Data: To date, there are no published clinical trials on this compound. Well-designed clinical studies are essential to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

  • Structure-Activity Relationship (SAR) Studies: Systematic SAR studies could lead to the design and synthesis of novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Exploration of Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or other natural compounds could lead to more effective and less toxic treatment strategies for various diseases.

References

Methodological & Application

Application Notes and Protocols for High-Purity Pectolinarin Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pectolinarin, a flavone glycoside, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, antidiabetic, and antitumor properties.[1][2] Found in various medicinal plants, particularly those of the Cirsium genus, the isolation of high-purity this compound is crucial for advancing research into its therapeutic potential and for the development of new pharmaceutical agents.[1][3] This document provides a detailed protocol for the isolation of high-purity this compound, along with comparative data from various sources and a summary of its primary mechanism of action.

Data Presentation: this compound Yield and Purity

The yield of this compound can vary significantly depending on the plant source and the extraction and purification methods employed. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: this compound Content in Various Cirsium Species

Plant SpeciesPart UsedThis compound Content (mg/g of extract)Reference
Cirsium chlorolepisAerial Part110.65[4]
Cirsium pendulumAerial Part76.7[3]
Cirsium setidensAerial Part73.3[3]
Cirsium chanroenicumAerial Part49.4 ± 7.1[5]
Cirsium nipponicumAerial Part61.5 ± 0.6[5]
Cirsium setidensAerial Part33.9 ± 0.5[3]
Cirsium japonicumAerial Part1.04 ± 0.01[3]

Table 2: Purity of this compound Achieved by Different Purification Techniques

Purification MethodPlant SourcePurity AchievedReference
Macroporous Resin Enrichment followed by Prep-HPLCCirsium japonicum97.39%[6][7]
Crystallization with MethanolCirsium setidens85-90%[3]
Bioactivity-guided Fractionation using Column ChromatographyCirsium chanroenicumHigh Purity (not quantified)[8][9]

Experimental Protocols

The following is a comprehensive protocol for the isolation of high-purity this compound, integrating common methodologies reported in the literature.

Plant Material and Extraction
  • Preparation : The aerial parts of a this compound-containing plant (e.g., Cirsium species) are collected, dried, and ground into a fine powder.

  • Extraction : The powdered plant material is extracted with a polar solvent. A common method is maceration with 80% ethanol or methanol at room temperature for 24-48 hours, with occasional stirring.[10] The process is typically repeated three times to ensure exhaustive extraction. Alternatively, a hydroethanolic solution (40-90%) can be used.[3]

  • Concentration : The extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Fractionation
  • Suspension : The crude extract is suspended in water.

  • Partitioning : The aqueous suspension is then partitioned successively with solvents of increasing polarity. For this compound isolation, partitioning with ethyl acetate is a key step, as this compound shows good solubility in this solvent.[4][8][9]

  • Collection : The ethyl acetate fraction, which is enriched with this compound, is collected and concentrated to dryness.

Chromatographic Purification

Method A: Silica Gel Column Chromatography

  • Column Preparation : A glass column is packed with silica gel (200-300 mesh) using a suitable non-polar solvent as the slurry.

  • Sample Loading : The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution : The column is eluted with a gradient of a non-polar solvent and a polar solvent. A common mobile phase system is a gradient of chloroform and methanol or ethyl acetate and methanol.[7][11] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Pooling : Fractions containing this compound (identified by comparison with a standard) are pooled and concentrated.

Method B: Macroporous Resin and Preparative HPLC

  • Resin Enrichment : The crude extract is dissolved in water and passed through a macroporous resin column (e.g., D-101).[6] After washing with water to remove impurities, the flavonoids are eluted with ethanol.

  • Preparative HPLC : The enriched flavonoid fraction is further purified by preparative High-Performance Liquid Chromatography (Prep-HPLC).[6][12]

    • Column : A reversed-phase C18 column is commonly used.[13]

    • Mobile Phase : A gradient of acetonitrile and water (often with a small percentage of formic acid or acetic acid to improve peak shape) is a typical mobile phase.[4][10]

    • Detection : The eluent is monitored by a UV detector at a wavelength of around 254 nm or 330 nm.

    • Fraction Collection : The peak corresponding to this compound is collected.

Final Purification and Characterization
  • Crystallization : The purified this compound fraction can be further purified by crystallization from methanol to obtain high-purity crystals.[3]

  • Purity Analysis : The purity of the isolated this compound is confirmed by analytical HPLC.

  • Structure Elucidation : The structure of the isolated compound is confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Visualizations

Experimental Workflow for this compound Isolation

G cluster_start Plant Material Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_final Final Steps Start Dried & Powdered Plant Material (e.g., Cirsium sp.) Extraction Maceration with 80% Ethanol Start->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Suspension Suspend Crude Extract in Water Concentration1->Suspension Partitioning Partition with Ethyl Acetate Suspension->Partitioning Concentration2 Concentrate Ethyl Acetate Fraction Partitioning->Concentration2 Purification_Choice Purification Method Concentration2->Purification_Choice ColumnChrom Silica Gel Column Chromatography Purification_Choice->ColumnChrom Method A Prep_HPLC Macroporous Resin & Prep-HPLC Purification_Choice->Prep_HPLC Method B Crystallization Crystallization (Methanol) ColumnChrom->Crystallization Prep_HPLC->Crystallization Analysis Purity Analysis (HPLC) & Structure Elucidation (MS, NMR) Crystallization->Analysis Final_Product High-Purity this compound Analysis->Final_Product

A generalized workflow for the isolation of high-purity this compound from plant material.

Signaling Pathway of this compound's Anti-inflammatory Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus & Downstream Effects Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB This compound This compound This compound->PI3K Inhibits COX2 COX-2 This compound->COX2 Inhibits LOX5 5-LOX This compound->LOX5 Inhibits PGE2 Prostaglandins (PGE2) COX2->PGE2 Leukotrienes Leukotrienes LOX5->Leukotrienes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Arachidonic_Acid->LOX5 Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6) NFkB->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation PGE2->Inflammation Leukotrienes->Inflammation

References

Application Note: Quantification of Pectolinarin by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pectolinarin is a naturally occurring flavonoid found in various medicinal plants, notably from the Cirsium genus. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer properties.[1][2][3] Accurate and precise quantification of this compound in plant extracts, herbal formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This application note provides a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound.

Quantitative Data Summary

The following tables summarize the validation parameters of the described HPLC-UV method for this compound quantification, compiled from various studies.

Table 1: Chromatographic Conditions and Method Parameters

ParameterValue
HPLC SystemAgilent 1260 Infinity or equivalent
ColumnC18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseGradient elution with Acetonitrile (A) and Water with 0.1% Formic Acid (B)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
UV Detection Wavelength335 nm
Run TimeApproximately 25 minutes

Table 2: Method Validation Parameters for this compound Quantification

Validation ParameterResultReference
Linearity (R²)> 0.999[4][5]
Limit of Detection (LOD)0.1 - 0.52 µg/mL[4][5]
Limit of Quantification (LOQ)0.5 - 1.57 µg/mL[4][5]
Precision (RSD %)
- Intra-day0.21 - 1.65%[4]
- Inter-day0.31 - 2.78%[4]
Accuracy (Recovery %)98.06 - 110.62%[4][5]

Experimental Protocols

1. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

2. Sample Preparation (from Plant Material)

  • Extraction: Weigh 1.0 g of dried, powdered plant material. Add 20 mL of methanol and perform ultrasonication for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with methanol to ensure the this compound concentration falls within the linear range of the calibration curve.

3. HPLC-UV Analysis

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject 10 µL of each working standard solution in triplicate to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject 10 µL of the prepared sample solutions.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_results Results start Start weigh_std Weigh this compound Reference Standard start->weigh_std weigh_sample Weigh Powdered Plant Material start->weigh_sample dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std dilute_std Serial Dilution (Working Standards) dissolve_std->dilute_std inject_std Inject Standards dilute_std->inject_std extract_sample Methanol Extraction (Ultrasonication) weigh_sample->extract_sample centrifuge Centrifuge Extract extract_sample->centrifuge filter_sample Filter Supernatant (0.45 µm filter) centrifuge->filter_sample inject_sample Inject Sample filter_sample->inject_sample hplc_equilibration Equilibrate HPLC System hplc_equilibration->inject_std hplc_equilibration->inject_sample calibration_curve Generate Calibration Curve inject_std->calibration_curve quantification Quantify this compound in Sample calibration_curve->quantification data_analysis Data Acquisition & Peak Integration inject_sample->data_analysis data_analysis->quantification end End quantification->end

Caption: Workflow for this compound Quantification by HPLC-UV.

This compound and the PTEN/PI3K/AKT Signaling Pathway

This compound has been reported to exert its anti-proliferative and anti-inflammatory effects by modulating the PTEN/PI3K/AKT signaling pathway.[2] This pathway is a critical regulator of cell growth, survival, and inflammation.

signaling_pathway This compound This compound PTEN PTEN This compound->PTEN Activates PI3K PI3K PTEN->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellProliferation Cell Proliferation & Survival mTOR->CellProliferation Promotes Inflammation Inflammation mTOR->Inflammation Promotes

References

Application Note: Preparation of Pectolinarin Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pectolinarin is a natural flavonoid glycoside found in various medicinal plants, such as those from the Cirsium genus[1][2]. It has garnered significant attention for its diverse biological activities, including anti-inflammatory, antioxidant, and antitumor properties[3]. This compound has been shown to inhibit the secretion of pro-inflammatory cytokines like IL-6 and IL-8 and to induce apoptosis in cancer cells by inactivating the PI3K/Akt signaling pathway[4][5]. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. This document provides a detailed protocol for the solubilization, storage, and handling of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound solubility and stock solution stability.

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO100 mg/mL160.62 mMUse fresh, anhydrous DMSO as moisture can reduce solubility[4].
DMSO31.25 mg/mL50.20 mMSonication may be required to achieve full dissolution[6].
DMSO10 mg/mL16.06 mM---
Ethanol2 mg/mL3.21 mMThis compound is generally considered sparingly soluble in ethanol[7][8].
MethanolSparingly soluble------

Molecular Weight of this compound: 622.57 g/mol [4]

Table 2: Storage and Stability of this compound Solutions

FormatStorage TemperatureDurationNotes
Powder-20°C3 years---
Stock Solution in DMSO-80°C6 months to 1 yearProtect from light. Aliquot to avoid repeated freeze-thaw cycles[4][5][6].
Stock Solution in DMSO-20°C1 monthProtect from light. Aliquot to avoid repeated freeze-thaw cycles[4][5][6].

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 50 mM primary stock solution of this compound in DMSO and its subsequent dilution to a working concentration for cell-based assays.

3.1 Materials and Equipment

  • This compound powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Analytical balance

  • Vortex mixer

  • Water bath or heat block (optional, set to 37°C)

  • Ultrasonic bath (sonicator)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile conical tubes (15 mL or 50 mL)

  • Pipettes and sterile, filtered pipette tips

3.2 Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

  • DMSO is a potent solvent that can facilitate the absorption of substances through the skin. Handle with care.

3.3 Protocol for 50 mM Primary Stock Solution in DMSO

  • Pre-warm Solvent: Allow the anhydrous DMSO to come to room temperature before opening to prevent moisture absorption.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 31.13 mg of this compound (Calculation: 0.050 mol/L * 1 L * 622.57 g/mol = 31.13 g/L or 31.13 mg/mL).

  • Solubilization: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO (e.g., 1 mL).

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

  • Aid Dissolution (If Necessary): If the compound does not fully dissolve, briefly warm the solution in a 37°C water bath and vortex again[6]. Alternatively, place the tube in an ultrasonic bath for 5-10 minutes until the solution is clear[6].

  • Sterilization (Optional): If required for your application, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the primary stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles[4][5]. Label each aliquot clearly with the compound name, concentration, date, and your initials. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month)[4][5][6].

3.4 Protocol for Preparing Working Solutions

  • Thaw Stock: Remove one aliquot of the 50 mM primary stock solution from the freezer and thaw it at room temperature.

  • Dilution: Prepare an intermediate dilution if necessary. For final working solutions, dilute the stock directly into the pre-warmed cell culture medium.

  • Precipitation Check: When diluting a DMSO stock into an aqueous buffer or medium, add the stock solution to the medium dropwise while gently vortexing or swirling to prevent precipitation[9]. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.

  • Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.

Visualization of this compound's Mechanism of Action

This compound has been identified as an inhibitor of the PI3K/Akt signaling pathway, which is a critical pathway for cell survival, proliferation, and growth. Inactivation of this pathway by this compound can lead to apoptosis (programmed cell death) in targeted cells, such as rheumatoid arthritis fibroblast-like synoviocytes and various cancer cells[4][5]. The diagram below illustrates this inhibitory action.

Pectolinarin_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Effects Cell Survival & Proliferation Downstream->Effects This compound This compound This compound->PI3K GF Growth Factor GF->Receptor

Caption: this compound inhibits the PI3K/Akt signaling pathway.

References

Pectolinarin in Preclinical Research: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of pectolinarin in various animal models. This compound, a flavonoid found in plants such as Cirsium species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. The following sections detail established protocols and summarize key quantitative data to guide researchers in their preclinical study design.

Summary of this compound Dosage and Administration in Animal Models

The following table summarizes the quantitative data on this compound dosage and administration from various preclinical studies. This allows for easy comparison of effective dose ranges across different animal models and therapeutic areas.

Therapeutic AreaAnimal ModelRoute of AdministrationDosage RangeKey Findings
Anti-inflammatory & Analgesic MiceOral20-100 mg/kgInhibited arachidonic acid-induced ear edema and carrageenan-induced paw edema.[1][2]
MiceOral100-200 mg/kgExhibited potent central and peripheral analgesic properties.[2]
Hepatoprotective & Renal Protective MiceIntraperitoneal50 mg/kgAlleviated lipopolysaccharide (LPS)-induced acute liver and kidney injury.[3]
Pharmacokinetics Rats (Sprague-Dawley)Oral & IntravenousNot specified for efficacyAbsolute oral bioavailability was determined to be 0.28%.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound administration in animal models.

Carrageenan-Induced Paw Edema in Mice (Anti-inflammatory Model)

This protocol is designed to assess the anti-inflammatory effects of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Carrageenan solution (1% w/v in saline)

  • Male ICR mice (or similar strain)

  • Pletysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week prior to the experiment.

  • Grouping: Randomly divide mice into control and treatment groups.

  • This compound Administration: Administer this compound orally (e.g., 20-100 mg/kg) to the treatment groups. The control group receives the vehicle only.

  • Induction of Edema: One hour after this compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for the this compound-treated groups compared to the control group.

Lipopolysaccharide (LPS)-Induced Acute Liver and Kidney Injury in Mice

This protocol evaluates the protective effects of this compound against LPS-induced organ damage.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Saline solution

  • Male C57BL/6 mice (or similar strain)

  • Biochemical assay kits for liver and kidney function markers (e.g., ALT, AST, BUN, creatinine)

  • Histology equipment and reagents

Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions for at least one week.

  • Grouping: Divide mice into a control group, an LPS-only group, and a this compound + LPS group.

  • This compound Administration: Pre-treat the this compound group with an intraperitoneal injection of this compound (e.g., 50 mg/kg) for a specified period before LPS challenge.[3] The control and LPS-only groups receive saline.

  • Induction of Injury: Administer a single intraperitoneal injection of LPS (e.g., 10 mg/kg) to the LPS-only and this compound + LPS groups. The control group receives a saline injection.

  • Sample Collection: At a predetermined time point after LPS injection (e.g., 24 hours), euthanize the mice and collect blood and tissue samples (liver and kidney).

  • Biochemical Analysis: Analyze serum levels of liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine).

  • Histopathological Examination: Fix liver and kidney tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess tissue damage.

Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound.

Materials:

  • This compound

  • Formulation for oral and intravenous administration

  • Male Sprague-Dawley rats

  • Catheters for blood sampling (e.g., jugular vein cannulation)

  • UPLC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation: Acclimatize rats and surgically implant jugular vein catheters for serial blood sampling. Allow for a recovery period.

  • Grouping: Divide rats into an oral administration group and an intravenous administration group.

  • Drug Administration:

    • Oral Group: Administer a single oral dose of this compound.

    • Intravenous Group: Administer a single intravenous bolus of this compound.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method.[4][5]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by this compound and a typical experimental workflow for in vivo studies.

Pectolinarin_Anti_Inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (Inhibition) NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Inflammatory_Genes Induces Transcription This compound This compound This compound->IKK Inhibits Nucleus Nucleus

Caption: this compound's anti-inflammatory effect via NF-κB pathway inhibition.

Experimental_Workflow start Start: Animal Acclimatization grouping Random Grouping (Control & Treatment) start->grouping treatment This compound Administration (Specify Dose & Route) grouping->treatment induction Induction of Disease Model (e.g., Carrageenan, LPS) treatment->induction monitoring Monitoring & Measurement (e.g., Paw Volume, Behavior) induction->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Analysis (Biochemical, Histological, etc.) sampling->analysis end End: Data Interpretation analysis->end

Caption: General experimental workflow for in vivo studies with this compound.

Pectolinarin_PI3K_AKT_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates ERK ERK AKT->ERK Activates Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation ERK->Proliferation Pectolinarigenin Pectolinarigenin (Aglycone of this compound) Pectolinarigenin->PI3K Deactivates Pectolinarigenin->AKT Deactivates Pectolinarigenin->mTOR Deactivates Pectolinarigenin->ERK Deactivates

Caption: Pectolinarigenin's anti-cancer effect via PI3K/AKT/mTOR/ERK pathway.

References

Pectolinarin: Protocols for Cell-Based Assays in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Pectolinarin, a flavonoid glycoside found in various medicinal plants, and its aglycone, pectolinarigenin, have garnered significant interest in the scientific community for their diverse pharmacological activities. These compounds have demonstrated promising anti-inflammatory, anti-cancer, and neuroprotective properties in a range of preclinical studies. This document provides detailed protocols for key cell-based assays to evaluate the efficacy of this compound and its derivatives, along with data presentation guidelines and visualizations of associated signaling pathways.

Anti-Cancer Activity Evaluation

This compound and pectolinarigenin have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and arrest the cell cycle.

Cell Viability and Proliferation Assays

A fundamental step in assessing the anti-cancer potential of this compound is to determine its effect on cancer cell viability and proliferation.

Table 1: Cytotoxic Activity of Pectolinarigenin on Hepatocellular Carcinoma (HCC) Cell Lines [1]

Cell LineTime (hours)IC50 (µM)
SMMC77212429.26
4819.23
7211.59
PLC52432.67
4820.90
7211.97

Table 2: Cytotoxic Activity of Pectolinarigenin on Other Cancer Cell Lines

Cell LineIC50 (µM)Reference
Human large cell lung carcinoma4.07[1]
Cisplatin-resistant hepatocellular carcinoma (SK-HEP-1)10[2]

This protocol is a widely used colorimetric assay to assess cell viability.

Materials:

  • Cancer cell lines (e.g., SMMC7721, PLC5, A375, SK-HEP-1)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound or Pectolinarigenin stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2–4 × 10³ cells per well in 100 µL of complete culture medium.[3]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Prepare serial dilutions of this compound or pectolinarigenin in culture medium. The final concentration of DMSO should be less than 0.1%.[1]

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[1]

  • For MTT assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[3] Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[1]

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[1]

  • Calculate cell viability as a percentage of the vehicle control.

Cell Migration and Invasion Assays

These assays are crucial for evaluating the potential of this compound to inhibit metastasis.

This method assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Sterile 10 µL or 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow them to 80-90% confluence.[3]

  • Create a straight scratch in the cell monolayer using a sterile pipette tip.[3]

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with a fresh medium containing different concentrations of this compound or pectolinarigenin.

  • Capture images of the scratch at 0 hours and after a specific time interval (e.g., 24 or 48 hours).[1][3]

  • Measure the width of the scratch at different points and calculate the percentage of wound closure.

This assay measures the ability of cells to invade through a basement membrane matrix.

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel

  • 24-well plates

  • Serum-free medium and medium with 10% FBS

Procedure:

  • Coat the upper surface of the Transwell insert with diluted Matrigel and allow it to polymerize.[3]

  • Seed cancer cells (e.g., 1.0 × 10⁵ cells) in the upper chamber in serum-free medium containing different concentrations of this compound or pectolinarigenin.[3]

  • Fill the lower chamber with a medium containing 10% FBS as a chemoattractant.[3]

  • Incubate for 24-48 hours.[3]

  • Remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the insert.

  • Count the number of stained cells under a microscope.

Apoptosis Assay

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.

Materials:

  • Cancer cell lines

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with different concentrations of this compound or pectolinarigenin for a specified time (e.g., 48 hours).[3]

  • Harvest the cells and wash them twice with ice-cold PBS.[3]

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 5-15 minutes at room temperature.[3]

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway Analysis

Pectolinarigenin has been shown to inhibit the PI3K/AKT/mTOR/ERK signaling pathway in hepatocellular carcinoma cells.[1] this compound has been found to inactivate the PI3K/Akt pathway in rheumatoid arthritis fibroblast-like synoviocytes.[4]

cluster_0 This compound/Pectolinarigenin Inhibition cluster_1 PI3K/Akt Signaling Pathway This compound This compound/ Pectolinarigenin PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ERK ERK Akt->ERK Proliferation Cell Proliferation, Migration, Invasion mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis ERK->Proliferation

Caption: this compound/Pectolinarigenin inhibits the PI3K/Akt signaling pathway.

Anti-Inflammatory Activity Evaluation

This compound and its aglycone exhibit anti-inflammatory effects by inhibiting key inflammatory mediators.

Table 3: Anti-inflammatory Activity of this compound and Pectolinarigenin

AssayCell LineEffect of this compound/PectolinarigeninReference
COX-2 mediated PGE2 productionRAW 264.7Pectolinarigenin strongly inhibited at >1 µM[5]
5-LOX mediated Leukotriene productionRBL-1Pectolinarigenin strongly inhibited at >1 µM[5]
IL-6 and IL-8 secretionRA-FLSThis compound inhibited mRNA expression and secretion[4]
NO and PGE2 productionRA-FLSThis compound inhibited production[4]
COX-2 inhibitionIn vitro assayThis compound (40.40% inhibition at 50 µg/mL)[6]
Protocol: Measurement of Nitric Oxide (NO) Production (Griess Assay)[6]

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • RAW 264.7 macrophages or other relevant cell lines

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Add 50 µL of supernatant to a new 96-well plate, followed by 50 µL of Griess Reagent.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Protocol: Measurement of Prostaglandin E2 (PGE2) and Cytokines (ELISA)[6][7]

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of PGE2 and cytokines like IL-6 and IL-8 in the cell culture supernatant.

Materials:

  • Cell culture supernatant from treated cells

  • PGE2, IL-6, or IL-8 ELISA kits

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Follow the instructions provided with the commercial ELISA kit.

  • Briefly, coat the ELISA plate with the capture antibody.

  • Add the cell culture supernatants and standards to the wells.

  • Add the detection antibody, followed by the enzyme-linked secondary antibody.

  • Add the substrate and stop solution.

  • Measure the absorbance at the specified wavelength.

  • Calculate the concentration of PGE2 or cytokines from the standard curve.

Signaling Pathway Analysis in Inflammation

This compound has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation.[7]

cluster_0 This compound Inhibition cluster_1 NF-κB Signaling Pathway This compound This compound NFkB p-NF-κB This compound->NFkB Inhibits Phosphorylation LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, IL-6, TNF-α) Nucleus->Inflammatory_Genes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Neuroprotective Effects Evaluation

This compound has demonstrated protective effects against oxidative stress-induced neuronal cell death.

Table 4: Neuroprotective Effects of this compound [7][8]

AssayCell LineStressorEffect of this compound
Cell Viability (MTT)SH-SY5YH₂O₂ (500 µM)Increased viability in a dose-dependent manner (1-10 µg/mL)
LDH ReleaseSH-SY5YH₂O₂Dose-dependently decreased LDH release (1-10 µg/mL)
ROS ProductionSH-SY5YH₂O₂Reduced ROS production
Cell Viability (MTT)SH-SY5YAβ₂₅₋₃₅Increased viability (1-5 µg/mL)
ROS and NO ProductionSH-SY5YAβ₂₅₋₃₅Reduced ROS and NO production
Protocol: H₂O₂-Induced Oxidative Stress Model[10]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Hydrogen peroxide (H₂O₂)

  • This compound

  • MTT or LDH cytotoxicity assay kits

  • DCFH-DA for ROS measurement

Procedure:

  • Seed SH-SY5Y cells in appropriate plates.

  • Pre-treat the cells with different concentrations of this compound for a specified time.

  • Induce oxidative stress by treating the cells with H₂O₂ (e.g., 500 µM) for a few hours.[8]

  • Assess cell viability using the MTT assay or cytotoxicity using the LDH release assay as described previously.[8]

  • To measure intracellular ROS, incubate the cells with DCFH-DA, which is oxidized to the fluorescent DCF in the presence of ROS. Measure fluorescence using a fluorescence plate reader or flow cytometer.[8]

Nrf2/HO-1 Signaling Pathway in Neuroprotection

This compound exerts its neuroprotective effects in part by activating the Nrf2/HO-1 antioxidant pathway.[8][9]

cluster_0 This compound Activation cluster_1 Nrf2/HO-1 Antioxidant Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Transcription Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Start Start: This compound Compound Cell_Culture Cell Culture (Cancer, Immune, Neuronal) Start->Cell_Culture Treatment Treatment with this compound (Dose- and Time-dependent) Cell_Culture->Treatment Viability Cell Viability Assay (MTT/CCK-8) Treatment->Viability Migration Migration/Invasion Assay (Wound Healing/Transwell) Treatment->Migration Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Inflammation Inflammatory Marker Analysis (ELISA, Griess Assay) Treatment->Inflammation Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Migration->Data_Analysis Apoptosis->Data_Analysis Inflammation->Data_Analysis Western_Blot Signaling Pathway Analysis (Western Blot) Conclusion Conclusion on Bioactivity Western_Blot->Conclusion Data_Analysis->Western_Blot

References

Pectolinarin: A Promising Flavonoid for In Vitro Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Pectolinarin, a natural flavonoid glycoside, is emerging as a significant compound of interest for researchers studying neuroinflammation. Found in various medicinal plants, including those from the Cirsium genus, this compound has demonstrated potent anti-inflammatory properties in various in vitro models of neuroinflammation.[1][2][3] These notes provide an overview of its applications, mechanisms of action, and detailed protocols for its use in a laboratory setting.

Mechanism of Action

This compound exerts its anti-neuroinflammatory effects primarily through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4] In response to inflammatory stimuli such as lipopolysaccharide (LPS), these pathways become activated in glial cells, leading to the production of pro-inflammatory mediators. This compound has been shown to inhibit this cascade, resulting in a significant reduction of inflammatory markers.[1]

Specifically, this compound has been observed to:

  • Inhibit NF-κB Signaling: this compound suppresses the phosphorylation of the inhibitor of NF-κB kinase (IKK), which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1][5] This action blocks the transcription of genes encoding pro-inflammatory cytokines and enzymes.

  • Downregulate Pro-inflammatory Mediators: Treatment with this compound leads to a dose-dependent decrease in the expression and production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][5][6]

  • Reduce Oxidative Stress: this compound has been shown to decrease the production of reactive oxygen species (ROS) and nitric oxide (NO) in neuronal and microglial cells.[1][7]

Data Presentation

The following tables summarize the quantitative data from in vitro studies on the effects of this compound on key neuroinflammatory markers.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated BV2 Microglial Cells

This compound ConcentrationTNF-α Inhibition (%)IL-6 Inhibition (%)
10 µMSignificant reductionSignificant reduction
20 µMSignificant reductionSignificant reduction
40 µMSignificant reductionSignificant reduction

Data adapted from studies on LPS-stimulated BV2 cells, where this compound was shown to significantly inhibit the production of TNF-α and IL-6 at both the mRNA and protein levels.[1]

Table 2: Effect of this compound on Inflammatory Enzyme and Mediator Production

Cell LineInflammatory StimulusThis compound ConcentrationEffect on iNOSEffect on COX-2Effect on NO
BV2 MicrogliaLPS (1 µg/mL)10, 20, 40 µMSignificant InhibitionSignificant InhibitionSignificant Inhibition
SH-SY5Y NeuronsAβ25-351, 2.5, 5 µg/mLSignificant InhibitionSignificant InhibitionSignificant Inhibition
RAW 264.7 MacrophagesLPS>1 µMNot specifiedInhibition of PGE2 productionNot specified

This table compiles findings from multiple studies demonstrating this compound's ability to suppress the expression and activity of iNOS and COX-2, leading to reduced NO and prostaglandin production.[1][6][7]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: In Vitro Model of Neuroinflammation using LPS-stimulated BV2 Microglial Cells

Objective: To investigate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Materials:

  • BV2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (96-well, 24-well, or 6-well)

  • Reagents for downstream assays (e.g., ELISA kits, Griess reagent, RIPA lysis buffer, antibodies for Western blot)

Procedure:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the BV2 cells into appropriate culture plates and allow them to adhere overnight.

  • This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) for 2 hours.[5] A vehicle control (DMSO) should be included.

  • LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for cytokine analysis).[5]

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for measuring the levels of secreted cytokines (TNF-α, IL-6) by ELISA and nitric oxide (NO) using the Griess assay.

    • Cell Lysate: Wash the cells with cold PBS and lyse them using RIPA buffer for protein extraction. The cell lysates can be used for Western blot analysis to determine the expression levels of iNOS, COX-2, and key proteins in the NF-κB signaling pathway.

  • Downstream Assays:

    • ELISA: Quantify the concentrations of TNF-α and IL-6 in the culture supernatants according to the manufacturer's instructions.

    • Griess Assay: Measure the amount of nitrite, a stable product of NO, in the supernatant.

    • Western Blot: Analyze the protein expression of iNOS, COX-2, phospho-IKK, IκBα, and p65 (total and nuclear fractions) to assess the effect on the NF-κB pathway.

Protocol 2: Assessment of this compound's Neuroprotective Effects in an Aβ-induced Neuroinflammation Model

Objective: To evaluate the protective effects of this compound against amyloid-beta (Aβ)-induced neuroinflammation and neurotoxicity in SH-SY5Y human neuroblastoma cells.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Amyloid-beta peptide 25-35 (Aβ25-35)

  • Reagents for cell viability assay (e.g., MTT or WST-1)

  • Reagents for measuring ROS (e.g., DCFH-DA)

  • Antibodies for Western blot (e.g., iNOS, COX-2, Bcl-2, Bax)

Procedure:

  • Cell Culture and Differentiation (Optional but Recommended): Culture SH-SY5Y cells in DMEM/F12 with 10% FBS. For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid for several days.

  • This compound Treatment: Treat the cells with different concentrations of this compound (e.g., 1, 2.5, 5 µg/mL) for a specified duration.[7]

  • Aβ25-35 Induction: Induce neuroinflammation and toxicity by exposing the cells to Aβ25-35.

  • Cell Viability Assay: Assess the neuroprotective effect of this compound by measuring cell viability using an MTT or similar assay.

  • Measurement of Intracellular ROS: Quantify the levels of intracellular reactive oxygen species using a fluorescent probe like DCFH-DA.

  • Western Blot Analysis: Examine the expression of proteins involved in inflammation (iNOS, COX-2) and apoptosis (Bcl-2, Bax) to elucidate the underlying protective mechanisms.[7]

Visualizations

The following diagrams illustrate the key signaling pathway modulated by this compound and a typical experimental workflow.

Pectolinarin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylation NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Dissociation IkBa_p p-IκBα This compound This compound This compound->IKK Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_genes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture BV2 Microglia Cell_Seeding 2. Seed Cells in Plates Cell_Culture->Cell_Seeding Pre_treatment 3. Pre-treat with this compound Cell_Seeding->Pre_treatment LPS_Stimulation 4. Stimulate with LPS Pre_treatment->LPS_Stimulation Sample_Collection 5. Collect Supernatant & Cell Lysate LPS_Stimulation->Sample_Collection ELISA 6a. ELISA (TNF-α, IL-6) Sample_Collection->ELISA Griess_Assay 6b. Griess Assay (NO) Sample_Collection->Griess_Assay Western_Blot 6c. Western Blot (iNOS, COX-2, NF-κB pathway) Sample_Collection->Western_Blot

Caption: Workflow for studying this compound's anti-inflammatory effects.

References

Troubleshooting & Optimization

Technical Support Center: Pectolinarin Extraction and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Pectolinarin from plant materials.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and quantification of this compound.

Issue Potential Cause Troubleshooting Steps
Low this compound Yield Inefficient extraction solventOptimize the solvent system. Hydroethanolic solutions (40-90%) are commonly used.[1][2] Methanol and ethyl acetate have also been utilized in fractionation.[3][4]
Suboptimal extraction conditionsAdjust parameters such as temperature, time, and solid-to-liquid ratio. A study on flavonoid extraction from Blumea aromatica using a deep eutectic solvent with ultrasound assistance found optimal conditions at 80°C for 48 minutes with a 50 mL/g liquid-to-solid ratio.[5] While not specific to this compound, these parameters can serve as a starting point for optimization.
Incorrect plant material or partThis compound content varies significantly between different plant species and parts. For instance, in Cirsium species, the aerial parts generally have a higher concentration of this compound than the roots or pappus.[3] Cirsium chlorolepis has been reported to have the highest this compound content among some tested Cirsium species.[3]
Poor Purity of Extracted this compound Co-extraction of other compoundsEmploy purification steps such as column chromatography or crystallization. A method involving macroporous resin enrichment followed by preparative high-performance liquid chromatography (prep-HPLC) has been shown to yield this compound with high purity (97.39%).[6][7]
Incomplete separation during chromatographyOptimize the mobile phase and gradient for HPLC or UPLC. A gradient mobile phase of acetonitrile-water containing 0.1% formic acid has been successfully used for the chromatographic separation of this compound.[8][9]
Inaccurate Quantification Results Matrix effects in the sampleFor UPLC-MS/MS analysis, assess and mitigate matrix effects. The use of an internal standard is crucial for accurate quantification.[8][9]
Poor linearity of the calibration curveEnsure the calibration standards are prepared accurately and cover the expected concentration range of the samples. A linearity range of 1.2 to 2300 ng/mL has been demonstrated in rat plasma.[8][9]
Instrument sensitivity issuesCheck the instrument parameters, such as the electrospray ionization (ESI) source settings and the multiple reaction monitoring (MRM) transitions for mass spectrometry. For this compound, the transition m/z 623.3 → 315.3 has been used.[8][9]

Frequently Asked Questions (FAQs)

1. What is this compound and from which plant sources can it be extracted?

This compound is a flavonoid, specifically a flavone glycoside.[1] It has been isolated from various medicinal plants, with the genus Cirsium being a prominent source.[1] Species such as Cirsium setidens, Cirsium chanroenicum, and Cirsium japonicum are known to contain significant amounts of this compound.[1][3] It has also been isolated from Linaria vulgaris.[1][2]

2. What are the recommended methods for extracting this compound?

A common method involves the extraction of dried and sliced plant material with a hydroethanolic solution (ranging from 40% to 90%).[1][2] Subsequent steps can include concentration of the extract, dissolution in methanol, and purification through centrifugation and crystallization.[2] For higher purity, a process involving macroporous resin enrichment followed by prep-HPLC separation is effective.[6][7]

3. How can the extracted this compound be quantified?

High-performance liquid chromatography with ultraviolet detection (HPLC/UV) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the primary methods for the quantification of this compound.[3][8][9]

4. What are the key biological activities of this compound?

This compound has demonstrated several biological activities, including anti-inflammatory, antioxidant, antidiabetic, and antitumor effects.[1][10] It has been shown to inhibit the secretion of pro-inflammatory cytokines like IL-6 and IL-8.[11]

5. What are the known signaling pathways affected by this compound and its aglycone, Pectolinarigenin?

This compound has been found to induce apoptosis by inactivating the PI3K/Akt pathway.[11] Its aglycone, Pectolinarigenin, has been shown to activate the Nrf2/ARE pathway, which is involved in the expression of antioxidant enzymes.[12][13] Pectolinarigenin has also been reported to suppress the TGFβ/SMAD3 and JAK2/STAT3 signaling pathways in the context of hyperuricemic nephropathy.[14]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Cirsium setidens

This protocol is based on a method described for the isolation of high-purity this compound.[2]

  • Preparation of Plant Material: Dry the aerial parts of Cirsium setidens and slice them into small pieces.

  • Extraction:

    • Macerate the dried plant material in a hydroethanolic solution (e.g., 70% ethanol) at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform the extraction at room temperature for 24 hours with occasional agitation.

    • Filter the extract and repeat the extraction process on the plant residue two more times.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the concentrated extract in methanol.

    • Separate the supernatant and precipitate by centrifugation.

    • Crystallize the supernatant, wash the crystals with methanol, and dry to obtain this compound.

    • For higher purity, the crude extract can be subjected to column chromatography on macroporous resin followed by prep-HPLC.[6][7]

Protocol 2: Quantification of this compound using HPLC/UV

This protocol is adapted from a method for the determination of this compound in Cirsium species.[3]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

    • Create a series of calibration solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

  • Preparation of Sample Solutions:

    • Dissolve the dried plant extract in methanol to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45-µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Gradient Program: A typical gradient might start with 10% A, increasing to 50% A over 30 minutes, then to 100% A for 5 minutes, followed by re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 330 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: this compound Content in Different Parts of Cirsium Species

Species Plant Part This compound Content (mg/g of extract)
Cirsium chlorolepisAerial Part110.65
Cirsium japonicumAerial Part1.04
Cirsium setidensAerial PartNot specified, but present
Cirsium nipponciumAerial PartNot specified, but present
Cirsium chanroenicumAerial PartNot specified, but present
Cirsium japonicum var. maackiiAerial PartNot detected
Cirsium chanroenicumRootLower than aerial part
Cirsium japonicum var. maackiiPappusLower than aerial part

Data adapted from Cho et al. (2016).[3]

Visualizations

Experimental_Workflow PlantMaterial Dried Plant Material (e.g., Cirsium sp.) Extraction Extraction (e.g., 70% Ethanol) PlantMaterial->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude this compound Extract Filtration->CrudeExtract Purification Purification (Column Chromatography / Prep-HPLC) CrudeExtract->Purification Purethis compound High-Purity this compound Purification->Purethis compound Quantification Quantification (HPLC/UV or UPLC-MS/MS) Purethis compound->Quantification FinalResult This compound Yield & Purity Quantification->FinalResult

Caption: Experimental workflow for this compound extraction and analysis.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K inactivation Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis inhibition

Caption: this compound induces apoptosis via inactivation of the PI3K/Akt pathway.[11]

Nrf2_ARE_Pathway Pectolinarigenin Pectolinarigenin Keap1 Keap1 Pectolinarigenin->Keap1 inhibition Nrf2 Nrf2 Keap1->Nrf2 degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE translocation & binding AntioxidantEnzymes Antioxidant Enzyme Expression ARE->AntioxidantEnzymes activation

Caption: Pectolinarigenin activates the Nrf2/ARE pathway.[12][13]

References

Technical Support Center: Troubleshooting Pectolinarin Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Pectolinarin.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic peak tailing and how is it quantified?

Peak tailing is a common peak shape distortion where the latter half of a peak is broader than the front half, resulting in an asymmetric elution profile.[1][2] In an ideal separation, a peak should be symmetrical, known as a Gaussian peak.[1][3] Tailing is problematic because it can degrade resolution between adjacent peaks, compromise the accuracy of peak integration and quantification, and indicate underlying issues with the separation method or HPLC system.[4][5][6]

Peak asymmetry is commonly quantified using the USP Tailing Factor (Tf) or the Asymmetry Factor (As) . A perfectly symmetrical peak has a value of 1.0. Generally, a tailing factor greater than 1.2 is considered tailing, and values above 1.5–2.0 may be unacceptable for quantitative methods.[6][7]

Q2: I am observing significant tailing for my this compound peak. What are the most likely causes?

Peak tailing for polar compounds like this compound in reversed-phase HPLC is typically caused by more than one retention mechanism occurring simultaneously.[4][7] The primary, desired mechanism is hydrophobic interaction with the stationary phase. However, undesirable secondary interactions often cause tailing.

The most common causes include:

  • Secondary Silanol Interactions: this compound, a flavonoid glycoside, has multiple polar hydroxyl (-OH) groups.[8][9] These groups can form strong secondary interactions (hydrogen bonding or ionic interactions) with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18), delaying elution and causing tailing.[1][2][4][10]

  • Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, it can exacerbate silanol interactions.[1][11] At mid-range pH values (above 3-4), silanol groups become ionized (Si-O⁻) and interact strongly with polar analytes.[4][7][10]

  • Column Issues: A contaminated or old column, a partially blocked inlet frit, or the use of an inappropriate column type (e.g., older Type A silica with high metal content) can lead to tailing.[2][4][12][13]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[2][3][12][13]

  • Extra-Column Effects: Excessive volume from long or wide-bore tubing, as well as loose fittings, can cause the separated peak to broaden before it reaches the detector.[1][6]

Q3: How can I optimize the mobile phase to reduce this compound peak tailing?

Mobile phase optimization is a powerful tool for improving peak shape.[14][15]

  • Adjusting pH: The most effective strategy to minimize silanol interactions is to lower the mobile phase pH.[4][7] Operating at a low pH (e.g., 2.5–3.0) using an acidifier like phosphoric acid or trifluoroacetic acid (TFA) ensures that the silanol groups are fully protonated (Si-OH) and not ionized, which significantly reduces their ability to interact with this compound.[7][11][16]

  • Buffer Concentration: If a buffer is used, its concentration should be sufficient (typically >20 mM) to control the pH effectively across the column and prevent localized pH shifts that can cause tailing.[11]

  • Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile vs. methanol) can also influence peak shape.[1] Increasing the percentage of the organic modifier can sometimes improve peak shape by ensuring a stronger elution.[6]

Q4: Could my HPLC column be the source of the peak tailing?

Yes, the column is a frequent cause of peak tailing.[6]

  • Column Chemistry: For polar analytes like this compound, it is best to use modern, high-purity Type B silica columns that have very low metal content and are "end-capped."[4][11] End-capping is a process that chemically derivatizes most of the residual silanol groups, making them much less interactive.[3][7]

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[12] A proper column flushing and regeneration procedure may resolve this.

  • Column Bed Deformation: A void at the column inlet or a partially blocked frit can distort the sample path, affecting all peaks in the chromatogram.[3][13] This can sometimes be fixed by reversing and flushing the column (if permitted by the manufacturer).[7][13]

  • Guard Column: If you are using a guard column, ensure it is not blocked or contaminated, as this can introduce tailing before the analyte even reaches the analytical column.[12]

Q5: Can my sample preparation or injection technique cause this compound peak tailing?

Absolutely. The way the sample is prepared and introduced to the system is critical.

  • Mass Overload: If the this compound peak is broad and tails significantly more at higher concentrations, you may be overloading the column.[2][13] Try diluting your sample to see if the peak shape improves.[3][12]

  • Injection Solvent: The injection solvent should be as close as possible in composition and strength to the initial mobile phase.[6] Injecting this compound in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile into a mobile phase with 20% acetonitrile) can cause peak distortion.[2]

  • Sample Cleanup: Complex sample matrices can contain interfering compounds that co-elute or irreversibly bind to the column, causing tailing.[7] Employing a sample cleanup procedure like Solid Phase Extraction (SPE) can remove these contaminants and improve peak shape.[1][7]

Troubleshooting Guides

Systematic Troubleshooting Protocol

This protocol provides a logical workflow for identifying and resolving the cause of this compound peak tailing. It is crucial to change only one parameter at a time to isolate the root cause.[11]

Objective: To systematically diagnose and eliminate peak tailing for this compound.

Methodology:

  • Establish a Baseline:

    • Inject a this compound standard at a known concentration.

    • Record the chromatogram and calculate the USP Tailing Factor (Tf). This will be your benchmark.

  • Mobile Phase Verification & Optimization:

    • Prepare a fresh batch of the mobile phase, ensuring accurate pH measurement. Old or improperly prepared mobile phases can be a source of problems.[12][13]

    • If the pH is above 3.5, prepare a new mobile phase with the pH adjusted to ~2.5-3.0 using phosphoric acid or TFA.

    • Inject the standard again and compare the tailing factor to the baseline.

  • Column and System Health Check:

    • Guard Column: If a guard column is in use, remove it and connect the analytical column directly. Inject the standard. If peak shape improves, replace the guard column.[12]

    • Column Contamination: Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% acetonitrile or isopropanol) according to the manufacturer's guidelines.

    • Column Void/Frit Blockage: If tailing persists and pressure has increased, consider reversing the column (check manufacturer's instructions first) and flushing it to waste to dislodge any particulates on the inlet frit.[7][13] If this fails, the column may need to be replaced.

  • Injection Parameter Optimization:

    • Check for Overload: Prepare a 1:10 dilution of your this compound standard and inject it. If the tailing factor improves significantly, the original concentration was causing mass overload.[3][13]

    • Verify Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your mobile phase. If not, re-dissolve the sample in the mobile phase.[2][6]

  • Inspect for Extra-Column Volume:

    • Examine all tubing between the injector and the detector. Ensure the tubing is as short as possible and has a narrow internal diameter (e.g., 0.005" or ~0.12 mm).[1][6]

    • Check all fittings to ensure they are properly tightened and not contributing to dead volume.

Data Summary: Key Parameters and Recommended Actions

The table below summarizes HPLC parameters that can be adjusted to troubleshoot this compound peak tailing.

ParameterPotential Cause of TailingRecommended Action for this compoundExpected Outcome
Mobile Phase pH pH is too high (>3.5), causing ionization of residual silanol groups (Si-O⁻) that interact with polar this compound.[1][4][7]Adjust pH to 2.5 - 3.0 using an acidifier like phosphoric acid.[11][16]Suppression of silanol ionization, leading to reduced secondary interactions and a more symmetrical peak.
Column Chemistry Use of older, Type A silica or poorly end-capped columns with high silanol activity.[4][11]Use a modern, high-purity, end-capped C18 or C8 column (Type B silica).[3]The stationary phase surface is less polar and has fewer active sites for secondary interactions.
Sample Concentration High analyte concentration saturates the stationary phase (mass overload).[2][13]Dilute the sample by a factor of 5 or 10 and re-inject.[12]The peak height will decrease, but the peak shape should become more symmetrical.
Injection Solvent Sample is dissolved in a solvent significantly stronger than the mobile phase.[2]Dissolve the this compound standard/sample in the initial mobile phase composition .[6]Prevents poor focusing of the analyte band at the column head, improving peak shape.
Extra-Column Volume Long or wide-bore connection tubing; loose fittings.[1][2]Use shorter, narrower ID tubing (e.g., 0.12-0.17 mm) and check all fittings.[6]Minimizes peak dispersion outside of the column, resulting in sharper peaks.
Sample Matrix Interfering compounds from a complex matrix are co-eluting or contaminating the column.[7]Implement a sample cleanup procedure such as Solid Phase Extraction (SPE).[1]Removes matrix components that can cause tailing, protecting the column and improving peak shape.

Visual Troubleshooting Guides

The following diagrams provide a visual approach to understanding and resolving this compound peak tailing.

Troubleshooting_Workflow start This compound Peak Tailing Observed (Tf > 1.5) q1 Is mobile phase pH < 3.5? start->q1 a1 ACTION: Adjust pH to 2.5-3.0 with Phosphoric Acid. Prepare fresh mobile phase. q1->a1 No q2 Is a modern, end-capped C18 column being used? q1->q2 Yes a1->q2 a2 ACTION: Switch to a high-purity, end-capped C18 column. q2->a2 No q3 Does diluting the sample (1:10) improve peak shape? q2->q3 Yes a2->q3 a3 DIAGNOSIS: Mass Overload. ACTION: Reduce sample concentration. q3->a3 Yes q4 Is injection solvent matched to mobile phase? q3->q4 No end_ok Peak Tailing Resolved a3->end_ok a4 ACTION: Dissolve sample in initial mobile phase. q4->a4 No q5 Have column & system been checked? (Guard column, frits, tubing) q4->q5 Yes a4->q5 a5 ACTION: Remove guard column. Flush/reverse column. Minimize tubing length. q5->a5 No q5->end_ok Yes, Resolved end_nok Problem Persists. Consider advanced diagnostics (e.g., analyte degradation). a5->end_nok

References

Technical Support Center: Enhancing Pectolinarin Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of Pectolinarin.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its solubility a concern?

This compound is a flavonoid glycoside with various reported biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] However, its therapeutic potential is often limited by its poor solubility in water, which can lead to low bioavailability.[2] A recent pharmacokinetic study in rats revealed a very low absolute bioavailability of 0.28%, underscoring the challenge of its poor aqueous solubility.[2][3]

2. What is the reported solubility of this compound in common solvents?

While the exact aqueous solubility of this compound is not extensively reported in publicly available literature, it is consistently described as poorly soluble in water. However, its solubility in other solvents has been documented:

  • DMSO: 31.25 mg/mL (requires sonication)[2]

  • Ethanol: A stock solution of 2 mg/mL can be prepared in absolute ethanol.[3]

  • Methanol: this compound is also soluble in methanol.[1]

3. What are the primary strategies for enhancing the aqueous solubility of this compound?

Common and effective techniques for improving the solubility of poorly water-soluble drugs like this compound include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.

  • Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly increase its apparent water solubility.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to improved dissolution.

  • Use of Co-solvents and Surfactants: Blending water with miscible organic solvents or adding surfactants can increase the solubilizing capacity of the aqueous medium.

Troubleshooting Guide: Common Issues in this compound Solubility Experiments

Issue Potential Cause Recommended Solution
This compound precipitates when diluting a concentrated organic stock solution into an aqueous buffer. Solvent shifting: The rapid change in solvent polarity causes the poorly soluble this compound to crash out of the solution.1. Reduce the concentration of the stock solution. 2. Add the organic stock solution to the aqueous buffer slowly and with vigorous stirring. 3. Gently warm the aqueous buffer before adding the stock solution. 4. Consider using a co-solvent system in the final aqueous medium.
Low yield or incomplete formation of solid dispersion or cyclodextrin complex. Improper solvent selection: The chosen solvent may not effectively dissolve both this compound and the carrier. Insufficient mixing or energy input: Inadequate mixing can lead to a physical mixture rather than a true dispersion or complex. Incorrect drug-to-carrier ratio: The ratio may not be optimal for amorphization or inclusion.1. Screen for a common solvent that dissolves both components. A mixture of solvents might be necessary. 2. Increase stirring speed, sonication time, or kneading time depending on the method. 3. Experiment with different drug-to-carrier ratios to find the optimal formulation.
The formulated this compound (e.g., solid dispersion) shows initial solubility enhancement but precipitates over time. Recrystallization: The amorphous this compound in the formulation is thermodynamically unstable and can revert to its less soluble crystalline form.1. Incorporate a crystallization inhibitor (e.g., a second polymer like PVP) into the formulation. 2. Ensure complete removal of residual solvent, which can act as a plasticizer and promote crystallization. 3. Store the formulation in a desiccator to protect it from moisture, which can also induce crystallization.
Inconsistent results in solubility measurements. Equilibrium not reached: The sample may not have been agitated for a sufficient amount of time to reach saturation. Inaccurate quantification: The analytical method may not be sensitive or specific enough for this compound. Degradation of this compound: this compound may be unstable in the experimental conditions (e.g., pH, light exposure).1. Conduct a time-to-equilibrium study to determine the necessary agitation time. 2. Develop and validate a specific analytical method for this compound, such as HPLC-UV or UPLC-MS/MS. 3. Perform stability studies of this compound under the relevant experimental conditions.

Quantitative Data on Solubility Enhancement

While specific quantitative data for this compound formulations are limited, the following table summarizes the typical solubility enhancement observed for other poorly soluble flavonoids using similar techniques. This data can serve as a benchmark for expected improvements with this compound.

Compound Formulation Technique Carrier/Complexing Agent Fold Increase in Aqueous Solubility Reference
PhloretinInclusion ComplexHydroxypropyl-β-cyclodextrin~5808[4]
ValsartanSolid DispersionPVP VA 64, Poloxamer 188, Poloxamer 407~27[5]
HyperosideInclusion Complex2-hydroxypropyl-β-cyclodextrin~9[6]
NaringinInclusion Complexβ-cyclodextrin~15

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol is adapted from methods used for other poorly soluble drugs.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30) or Poloxamer 188

  • Ethanol (or a suitable solvent that dissolves both this compound and the carrier)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and the chosen carrier (e.g., PVP K30) in a 1:5 weight ratio.

  • Dissolve both components in a minimal amount of ethanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a thin, solid film is formed on the inner wall of the flask.

  • Scrape the solid dispersion from the flask.

  • Dry the product in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve.

  • Store the resulting powder in a desiccator.

Protocol 2: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

This protocol is based on methods for similar flavonoids.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Freeze-dryer

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in a beaker.

  • Slowly add an excess amount of this compound to the HP-β-CD solution while stirring continuously.

  • Seal the beaker and stir the suspension at room temperature for 72 hours, protected from light.

  • After 72 hours, filter the suspension through a 0.45 µm syringe filter to remove the undissolved this compound.

  • Freeze the resulting clear solution at -80°C.

  • Lyophilize the frozen solution for 48 hours to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

  • Store the complex in a desiccator.

Protocol 3: Determination of Aqueous Solubility

Materials:

  • This compound or this compound formulation

  • Phosphate buffer (pH 6.8) or other desired aqueous medium

  • Shaking incubator or orbital shaker

  • Centrifuge

  • 0.45 µm syringe filters

  • HPLC-UV or UPLC-MS/MS system

Procedure:

  • Add an excess amount of the this compound-containing powder to a known volume of the aqueous medium in a sealed vial.

  • Place the vial in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtrate with a suitable solvent (e.g., methanol) to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or UPLC-MS/MS method.

  • Calculate the initial solubility in the aqueous medium, accounting for the dilution factor.

Visualizations

experimental_workflow_solid_dispersion cluster_preparation Preparation cluster_analysis Analysis This compound This compound dissolution Dissolution This compound->dissolution carrier Polymer Carrier (e.g., PVP K30) carrier->dissolution solvent Solvent (e.g., Ethanol) solvent->dissolution evaporation Solvent Evaporation (Rotary Evaporator) dissolution->evaporation drying Vacuum Drying evaporation->drying milling Pulverization & Sieving drying->milling sd_product Solid Dispersion Powder milling->sd_product solubility_test Solubility Testing sd_product->solubility_test dissolution_test Dissolution Rate Study sd_product->dissolution_test characterization Physicochemical Characterization (DSC, XRD) sd_product->characterization

Caption: Workflow for this compound Solid Dispersion Preparation and Analysis.

experimental_workflow_cyclodextrin cluster_preparation Preparation cluster_analysis Analysis This compound This compound (Excess) mixing Stirring (72h) This compound->mixing hp_beta_cd HP-β-CD Solution hp_beta_cd->mixing filtration Filtration (0.45 µm) mixing->filtration freezing Freezing (-80°C) filtration->freezing lyophilization Lyophilization freezing->lyophilization ic_product Inclusion Complex Powder lyophilization->ic_product solubility_test Solubility Testing ic_product->solubility_test characterization Complex Formation Confirmation (NMR, DSC) ic_product->characterization

Caption: Workflow for this compound-Cyclodextrin Inclusion Complex Preparation.

logical_relationship_solubility cluster_problem Problem cluster_solutions Solubility Enhancement Strategies cluster_mechanisms Mechanisms of Action cluster_outcome Outcome poor_solubility Poor Aqueous Solubility of this compound solid_dispersion Solid Dispersion poor_solubility->solid_dispersion cyclodextrin Cyclodextrin Complexation poor_solubility->cyclodextrin nanoparticles Nanoparticles poor_solubility->nanoparticles amorphous Amorphous State & Improved Wettability solid_dispersion->amorphous encapsulation Molecular Encapsulation cyclodextrin->encapsulation surface_area Increased Surface Area nanoparticles->surface_area enhanced_solubility Enhanced Aqueous Solubility & Dissolution Rate amorphous->enhanced_solubility encapsulation->enhanced_solubility surface_area->enhanced_solubility

Caption: Strategies and Mechanisms for Improving this compound Solubility.

References

Technical Support Center: Prevention of Pectolinarin Degradation During Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pectolinarin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of this bioactive flavonoid.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, like many flavonoid glycosides, is susceptible to degradation when exposed to certain environmental factors. The primary drivers of degradation are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond, leading to the formation of its aglycone, Pectolinarigenin, and the corresponding sugar moiety. Flavonoids are generally more stable in slightly acidic conditions.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation, leading to the loss of biological activity.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.

Q2: What are the visible signs of this compound degradation?

A2: Visual inspection may not always be a reliable indicator of degradation, as significant loss of potency can occur before any visible changes. However, you might observe:

  • A change in the color of the solid compound or solution.

  • Precipitation or cloudiness in a previously clear solution.

  • An unexpected pH shift in unbuffered solutions.

For accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential to quantify the purity of this compound and detect the presence of degradation products.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it is recommended to store it as a solid under the following conditions:

  • Temperature: Store at -20°C or lower for long-term storage. For short-term storage, 2-8°C is acceptable.

  • Light: Protect from light by using amber-colored vials or by storing in a dark location.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis from absorbed moisture.

For solutions, it is always best to prepare them fresh. If short-term storage is necessary, use a buffer with a slightly acidic pH, store at 2-8°C, and protect from light.

Troubleshooting Guides

Issue 1: Inconsistent experimental results with this compound.
  • Possible Cause: Degradation of this compound stock solution.

    • Solution: Always prepare fresh solutions of this compound for each experiment. If using a previously prepared stock solution, verify its purity by HPLC before use. Ensure the solvent used is of high purity and free of contaminants that could accelerate degradation.

  • Possible Cause: Incompatibility with other components in the experimental setup.

    • Solution: Conduct compatibility studies with other excipients or compounds in your formulation. Some excipients can create a micro-environment (e.g., altered pH) that promotes degradation.

Issue 2: Appearance of unknown peaks in HPLC chromatogram.
  • Possible Cause: this compound has degraded into one or more new compounds.

    • Solution: The primary degradation product is often the aglycone, Pectolinarigenin, resulting from hydrolysis. Compare the retention time of the unknown peak with a Pectolinarigenin standard if available. Other degradation products can arise from oxidation or photodegradation. Further characterization using mass spectrometry (MS) is recommended to identify the unknown peaks.

Issue 3: Loss of biological activity of this compound.
  • Possible Cause: Degradation of the parent compound.

    • Solution: The biological activity of this compound is intrinsically linked to its chemical structure. Any degradation will likely result in a partial or complete loss of its intended effect. Review your storage and handling procedures to identify potential causes of degradation. Implement the recommended optimal storage conditions immediately.

Quantitative Data Summary

While specific kinetic data for this compound degradation is not extensively available in the public domain, the following table summarizes general stability information for flavonoid glycosides, which can be used as a guideline.

ParameterConditionObservationRecommendation
Hydrolytic Stability Acidic pH (e.g., pH < 4)Increased rate of hydrolysis to aglycone.Buffer solutions to a slightly acidic pH (around 5-6) for short-term storage.
Alkaline pH (e.g., pH > 8)Rapid degradation.Avoid alkaline conditions.
Thermal Stability Elevated Temperature (>40°C)Accelerated degradation, often following first-order kinetics.Store at low temperatures (-20°C for long-term).
Photostability UV or broad-spectrum light exposurePhotodegradation can occur.Store in light-protective containers.
Oxidative Stability Presence of OxygenSusceptible to oxidation.Store under an inert atmosphere and consider adding antioxidants for formulated products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffer) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30, 60, 120 minutes). Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation (Solution): Incubate the stock solution at a high temperature (e.g., 80°C) for various time points.

  • Thermal Degradation (Solid): Place the solid this compound in an oven at a high temperature (e.g., 100°C) for various time points.

  • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. Keep a control sample wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • Analyze the stressed samples and a non-stressed control sample by a stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to monitor for peak purity and changes in the UV spectrum.

  • Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general HPLC method that can be optimized to serve as a stability-indicating method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program:

    • Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over the run to elute the more non-polar degradation products (like the aglycone).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (a full UV scan from 200-400 nm using a PDA detector is recommended during method development).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound in the presence of its degradation products.

Visualizations

Degradation_Pathway This compound This compound Pectolinarigenin Pectolinarigenin This compound->Pectolinarigenin Hydrolysis (Acid/Base/Heat) Rutinoside Rutinoside This compound->Rutinoside Hydrolysis Oxidized_Products Oxidized_Products This compound->Oxidized_Products Oxidation (O2) Photodegradation_Products Photodegradation_Products This compound->Photodegradation_Products Photodegradation (Light)

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid_Base Acid/Base Hydrolysis HPLC_Analysis Stability-Indicating HPLC Analysis Acid_Base->HPLC_Analysis Oxidation Oxidation (H2O2) Oxidation->HPLC_Analysis Heat Thermal Stress Heat->HPLC_Analysis Light Photolytic Stress Light->HPLC_Analysis Pectolinarin_Sample This compound Sample Pectolinarin_Sample->Acid_Base Pectolinarin_Sample->Oxidation Pectolinarin_Sample->Heat Pectolinarin_Sample->Light Data_Analysis Data Analysis (Kinetics, Degradation Products) HPLC_Analysis->Data_Analysis

Pectolinarin assay interference from other flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to interference from other flavonoids in pectolinarin assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound is a flavone glycoside, a type of flavonoid found in various medicinal plants, particularly in the Cirsium (thistle) species. It is investigated for a range of potential therapeutic properties, including anti-inflammatory, antioxidant, and hepatoprotective effects. Accurate quantification is crucial for the standardization of herbal extracts, pharmacokinetic studies, and ensuring the correct dosage and efficacy in drug development.

Q2: My this compound assay shows inconsistent or unexpectedly high results. What could be the cause?

Inconsistent or erroneously high readings in this compound assays are often due to interference from other structurally similar flavonoids that are co-extracted from the plant matrix. These compounds can have overlapping signals in common analytical methods like UV-Vis spectrophotometry and even in chromatographic techniques like HPLC if the separation method is not adequately optimized.

Q3: Which flavonoids are most likely to interfere with a this compound assay?

The most common interfering flavonoids are those that share a similar flavone backbone and are often found in the same plant species. These include:

  • Pectolinarigenin: The aglycone (non-sugar part) of this compound.

  • Linarin: A structurally similar flavone glycoside, differing from this compound by the absence of a methoxy group on the A-ring.

  • Apigenin: A common flavonoid aglycone.

  • Luteolin: Another common flavonoid aglycone.

Q4: How can I confirm if my assay is experiencing interference?

The best way to confirm interference is by using a high-resolution separation technique like High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). This method allows for both the separation of individual compounds and the analysis of their unique UV-Vis spectra. If you observe co-eluting peaks or peaks with spectra that do not match a pure this compound standard, interference is likely.

Q5: What is the primary method for resolving flavonoid interference?

The gold-standard method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with a UV-Vis or DAD detector. A well-developed HPLC method can separate this compound from interfering flavonoids based on their different polarities, allowing for accurate quantification of each compound.

Troubleshooting Guide for this compound HPLC Assays

Issue 1: Poor Resolution and Overlapping Peaks

If you are observing peaks that are not baseline-separated, particularly the this compound peak with other nearby peaks, consider the following solutions.

1. Optimize the Mobile Phase Gradient:

  • Increase Run Time: A longer, more shallow gradient can improve the separation of closely eluting compounds.

  • Adjust Solvent Composition: Modify the ratio of your aqueous and organic solvents (e.g., water with formic acid and acetonitrile/methanol). Changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity and improve resolution.

2. Modify Column Temperature:

  • Increasing the column temperature can decrease the viscosity of the mobile phase and improve peak efficiency. However, in some cases, lowering the temperature may enhance separation. Experiment with temperatures between 25°C and 45°C.

3. Change the Stationary Phase:

  • If mobile phase optimization is insufficient, consider using a different HPLC column with a different chemistry (e.g., a phenyl-hexyl column instead of a C18) to provide a different separation selectivity.

Issue 2: Incorrect Peak Identification

If you are unsure whether a peak corresponds to this compound, follow these steps.

1. Spike the Sample:

  • Add a small amount of a pure this compound standard to your sample and re-run the analysis. An increase in the height/area of the peak of interest confirms its identity as this compound.

2. Use a Diode Array Detector (DAD):

  • Compare the UV-Vis spectrum of the peak in your sample to the spectrum of a pure this compound standard. A perfect match across the spectrum (typically 200-400 nm) provides high confidence in peak identity.

Data Presentation

Table 1: Chromatographic and Spectral Data for this compound and Common Interfering Flavonoids

The following table summarizes the typical elution order and UV absorption maxima for this compound and related flavonoids in a reverse-phase HPLC system. Note that absolute retention times will vary based on the specific method, but the relative elution order is generally consistent.

CompoundStructure TypeExpected Elution OrderTypical Retention Time (min)[1]UV Absorption Maxima (λmax, nm)
Luteolin Aglycone410.3~255, 348
Apigenin Aglycone38.7~267, 336
Linarin Flavone Glycoside27.7~268, 326
This compound Flavone Glycoside1 (most polar)~7.5 (estimated)~275, 334
Pectolinarigenin Aglycone5 (least polar)>10.3 (estimated)~275, 335

Note: Retention times for Linarin, Apigenin, and Luteolin are from a specific UPLC method and serve as a reference for relative elution. This compound is expected to elute slightly before linarin due to increased polarity from the additional methoxy group. Pectolinarigenin, being an aglycone, will be significantly less polar and have a much longer retention time.

Experimental Protocols

Protocol: UPLC-DAD Method for the Separation of Flavonoids

This protocol is adapted from a validated method for the simultaneous analysis of linarin, luteolin, and apigenin, and is suitable for resolving this compound from these common interferences.[1]

1. Instrumentation and Columns:

  • System: Ultra-Performance Liquid Chromatography (UPLC) system with a Diode Array Detector (DAD).

  • Column: Octadecylsilane (ODS) Hypersil C18 column (2.1 mm × 250 mm, 1.9 μm particle size).

2. Reagents and Mobile Phase:

  • Solvent A: 0.1% formic acid in deionized water.

  • Solvent B: Acetonitrile.

  • Sample Solvent: Methanol.

3. Chromatographic Conditions:

  • Flow Rate: 0.44 mL/min.

  • Column Temperature: 45°C.

  • Detection Wavelength: 254 nm (or DAD scan from 200-400 nm for spectral analysis).

  • Injection Volume: 5 µL.

  • Gradient Elution Program:

    Time (min) Solvent A (%) Solvent B (%)
    0 90 10
    5 80 20
    10 60 40

    | 14 | 40 | 60 |

4. Sample Preparation:

  • Accurately weigh the dried plant extract.

  • Dissolve the extract in methanol to a known concentration (e.g., 1 mg/mL).

  • Use sonication for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial before injection.

5. Standard Preparation:

  • Prepare individual stock solutions of pure this compound, linarin, apigenin, and luteolin standards in methanol (e.g., 1 mg/mL).

  • Create a mixed standard solution and a series of dilutions for calibration curves by combining and diluting the stock solutions with methanol.

Visualizations

G cluster_0 This compound vs. Linarin (Structural Similarity) pecto lina pecto->lina Major difference is the -OCH3 group on the A-ring

Caption: Structural comparison of this compound and Linarin.

workflow start Plant Sample (e.g., Cirsium leaves) extraction Solvent Extraction (Methanol) start->extraction filtration Filtration (0.22 µm syringe filter) extraction->filtration injection UPLC-DAD Injection filtration->injection separation C18 Column Separation (Gradient Elution) injection->separation detection DAD Detection (200-400 nm) separation->detection analysis Data Analysis: Peak Integration & Spectral Comparison detection->analysis quantification Quantification (External Standard Calibration) analysis->quantification

Caption: Experimental workflow for flavonoid analysis.

troubleshooting start Problem: Overlapping Peaks in This compound Assay check_gradient Is the gradient optimized? start->check_gradient adjust_gradient Action: Decrease gradient slope (increase run time) or change organic modifier (ACN to MeOH). check_gradient->adjust_gradient No check_temp Is column temperature optimized? check_gradient->check_temp Yes adjust_gradient->check_temp adjust_temp Action: Test temperatures between 25-45°C to find optimal resolution. check_temp->adjust_temp No check_column Is the column chemistry appropriate? check_temp->check_column Yes adjust_temp->check_column change_column Action: Switch to a column with different selectivity (e.g., Phenyl-Hexyl). check_column->change_column No resolved Peaks Resolved check_column->resolved Yes change_column->resolved

Caption: Troubleshooting flowchart for peak resolution.

References

Validation & Comparative

Pectolinarin vs. Pectolinarigenin: A Comparative Analysis of Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product-based cancer research, the flavonoid pectolinarin and its aglycone metabolite, pectolinarigenin, have emerged as compounds of significant interest. While both share a common chemical backbone, their distinct structural differences—primarily the presence of a rutinoside moiety in this compound—lead to variations in their biological activities. This guide provides a detailed, objective comparison of the anti-cancer properties of this compound and pectolinarigenin, supported by experimental data to inform researchers, scientists, and drug development professionals.

In Vitro Anti-Proliferative Activity

The cytotoxic effects of this compound and pectolinarigenin have been evaluated across a range of human cancer cell lines. Pectolinarigenin, in particular, has been extensively studied and has demonstrated potent anti-proliferative activity.

Table 1: Comparative IC50 Values of Pectolinarigenin against Various Cancer Cell Lines

Cancer TypeCell LinePectolinarigenin IC50 (µM)Incubation Time (h)Reference
Hepatocellular CarcinomaSMMC772129.26, 19.23, 11.5924, 48, 72[1]
PLC532.67, 20.9, 11.9724, 48, 72[1]
SK-HEP-110Not Specified[2]
Large Cell Lung CarcinomaNot Specified4.07Not Specified[1]
Gastric CancerAGS124.7924[3]
MKN2896.8824[3]
MelanomaA375Viability reduced to 43.79% at 40µM48[4]
B16Viability reduced to 15.94% at 40µM48[4]
CHL-1Viability reduced to 34.76% at 40µM48[4]

Research on the direct cytotoxic effects of this compound on cancer cells is less extensive. However, one study reported its efficacy against several cancer cell lines.

Table 2: IC50 Values of this compound against Various Cancer Cell Lines

Cancer TypeCell LineThis compound IC50 (µM)Reference
Lung CarcinomaCOR-L235.1[5]
Colorectal AdenocarcinomaCaco-26.2[5]
Amelanotic MelanomaC327.2[5]

Mechanisms of Anti-Cancer Action

Both this compound and pectolinarigenin exert their anti-cancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Pectolinarigenin is a potent inducer of apoptosis in various cancer cells.[1][4] Treatment with pectolinarigenin leads to a significant increase in the apoptotic cell population in hepatocellular carcinoma and melanoma cells.[1][4] The underlying mechanism involves the modulation of key apoptotic proteins, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1][4] This culminates in the activation of executioner caspases, such as caspase-3.[1][4]

While direct evidence for this compound-induced apoptosis in cancer cells is limited, its ability to induce apoptosis has been demonstrated in other cell types, such as rheumatoid arthritis fibroblast-like synoviocytes.[6] This process is also mediated by the regulation of Bax and Bcl-2.[6]

Cell Cycle Arrest

Pectolinarigenin has been shown to cause cell cycle arrest, primarily at the G2/M phase, in hepatocellular carcinoma and gastric cancer cells.[1][3] This arrest is associated with the modulation of cell cycle regulatory proteins.[1][3]

dot

Pectolinarigenin Pectolinarigenin G2M_Arrest G2/M Phase Arrest Pectolinarigenin->G2M_Arrest induces CDK1 CDK1 G2M_Arrest->CDK1 downregulates CDC25C CDC25C G2M_Arrest->CDC25C downregulates p21 p21 G2M_Arrest->p21 upregulates (mRNA) p53 p53 G2M_Arrest->p53 upregulates (mRNA)

Caption: Pectolinarigenin-induced G2/M cell cycle arrest pathway.

Information regarding the effect of this compound on the cell cycle in cancer cells is not yet well-documented.

Signaling Pathways

The anti-cancer effects of pectolinarigenin are mediated through the modulation of several key signaling pathways. The PI3K/AKT/mTOR and STAT3 signaling pathways are prominent targets.[1][4] By inhibiting these pathways, pectolinarigenin can suppress cell proliferation, survival, and metastasis.[1][4]

dot

Pectolinarigenin Pectolinarigenin PI3K PI3K Pectolinarigenin->PI3K inhibits STAT3 STAT3 Pectolinarigenin->STAT3 inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation mTOR->Proliferation promotes ERK ERK ERK->Proliferation promotes STAT3->Proliferation promotes Metastasis Metastasis STAT3->Metastasis promotes

Caption: Key signaling pathways targeted by pectolinarigenin.

This compound has also been shown to inactivate the PI3K/Akt pathway, although this has been primarily demonstrated in the context of inflammation in non-cancerous cells.[6]

In Vivo Anti-Tumor Activity

The anti-cancer potential of pectolinarigenin has been confirmed in in vivo studies. In a xenograft model of hepatocellular carcinoma, treatment with pectolinarigenin significantly suppressed tumor growth.[1] Similarly, in a murine model of colorectal cancer, pectolinarigenin inhibited abdominal metastasis.[4]

Currently, there is a lack of published in vivo studies specifically investigating the anti-tumor efficacy of this compound as a single agent.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound or pectolinarigenin for specified durations (e.g., 24, 48, 72 hours).

  • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[4]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cells are treated with the test compounds for a designated period.

  • Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • The mixture is incubated in the dark at room temperature.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[1]

Cell Cycle Analysis (PI Staining)
  • Treated and untreated cells are harvested and fixed in cold 70% ethanol.

  • The fixed cells are washed with PBS and treated with RNase A to remove RNA.

  • Propidium iodide (PI) is added to stain the cellular DNA.

  • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1]

Western Blot Analysis
  • Cells are lysed to extract total proteins.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-AKT, p-mTOR).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

dot

cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Cell_Culture Cancer Cell Culture Treatment Treatment with this compound or Pectolinarigenin Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Assay (PI) Flow_Cytometry->Cell_Cycle_Assay Xenograft Tumor Xenograft Model In_Vivo_Treatment Treatment with Pectolinarigenin Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement IHC Immunohistochemistry Tumor_Measurement->IHC

Caption: General experimental workflow for evaluating anti-cancer activity.

Conclusion

The available evidence strongly supports pectolinarigenin as a promising anti-cancer agent with well-documented activity against a variety of cancer cell lines and in vivo tumor models. Its mechanisms of action, involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, are well-characterized.

In contrast, while this compound has demonstrated cytotoxic effects against some cancer cell lines, the body of research on its direct anti-cancer properties is less comprehensive. Its established anti-inflammatory and apoptosis-inducing activities in other contexts suggest a potential for anti-cancer efficacy that warrants further investigation. Future studies should focus on a broader evaluation of this compound's cytotoxicity against a wider range of cancer cell lines, detailed mechanistic studies in cancer cells, and in vivo validation of its anti-tumor potential. A direct, side-by-side comparison of the two compounds in the same experimental systems would be invaluable for definitively elucidating their relative potencies and therapeutic potential.

References

Pectolinarin vs. Other Cirsium Flavonoids: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Cirsium, commonly known as thistles, is a rich source of bioactive flavonoids, with pectolinarin being one of its most prominent constituents.[1][2] This guide provides a comparative analysis of the bioactivity of this compound against other notable flavonoids found in Cirsium species, including its aglycone pectolinarigenin, linarin, hispidulin, apigenin, and luteolin. The comparison focuses on key pharmacological activities supported by experimental data to aid in research and drug development endeavors.

Comparative Bioactivity of Cirsium Flavonoids

The therapeutic potential of Cirsium species is largely attributed to their diverse flavonoid content.[3] These compounds exhibit a wide range of biological effects, including anti-inflammatory, antioxidant, anti-cancer, and hepatoprotective activities. Below is a summary of the comparative bioactivities of this compound and other major Cirsium flavonoids.

Anti-inflammatory Activity

This compound and its aglycone, pectolinarigenin, have demonstrated significant anti-inflammatory properties.[4][5] Comparative studies indicate that while both are effective, their mechanisms and potency can vary. For instance, pectolinarigenin has been shown to be a potent dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[4] In a comparative study, linarin was found to be a better anti-inflammatory agent than this compound in a carrageenan-induced paw edema model.[2] However, another study showed that at a concentration of 50 µg/mL, linarin had a higher COX-2 inhibition rate (55.35%) compared to this compound (40.40%). Luteolin and its glycosides have also been noted for their strong anti-inflammatory effects, often mediated through the NF-κB signaling pathway.[6]

FlavonoidAssayModel/Cell LineQuantitative Data (IC₅₀/Inhibition %)Reference(s)
This compound COX-2 InhibitionIn vitro40.40% inhibition at 50 µg/mL[7]
Linarin COX-2 InhibitionIn vitro55.35% inhibition at 50 µg/mL[7]
Pectolinarigenin COX-2 & 5-LOX InhibitionRAW 264.7 & RBL-1 cellsStrong inhibition at >1 µM[4]
Flavonoids (from C. japonicum) NO ProductionLPS-induced RAW 264.7 cells80.4% inhibition at 50 µg/mL[2]
Luteolin 5-O-glucoside NO ProductionLPS-induced RAW 264.7 cellsDose-dependent inhibition[8]
Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. This compound and its related compounds are effective radical scavengers. A comparative study of this compound and linarin demonstrated that this compound has a significantly higher oxygen radical absorbance capacity (ORAC) value.[7] Pectolinarigenin, the aglycone of this compound, has been shown to induce antioxidant enzymes through the Nrf2/ARE pathway, an indirect antioxidant mechanism that this compound did not exhibit in the same study.[9]

FlavonoidAssayQuantitative Data (ORAC/IC₅₀)Reference(s)
This compound ORAC4543 µmol TE/g[7]
Linarin ORAC1441 µmol TE/g[7]
Pectolinarigenin DPPH Radical ScavengingExhibits activity[9]
Cirsium Extracts DPPH Radical ScavengingEC₅₀ values vary by species and part of the plant[10]
Anti-cancer Activity

Several flavonoids from Cirsium have been investigated for their anti-proliferative and pro-apoptotic effects on various cancer cell lines. Pectolinarigenin has been shown to inhibit proliferation and induce apoptosis in hepatocellular carcinoma and gastric cancer cells by targeting the PI3K/Akt/mTOR pathway.[11][12] Apigenin, another flavonoid found in Cirsium, has demonstrated dose-dependent cytotoxicity in leukemia cell lines with an IC₅₀ of 30 µM in HL60 cells.[13] Hispidulin has also been reported to have anti-melanoma effects.[14] While direct comparative studies across a wide range of Cirsium flavonoids are limited, the available data suggest that the aglycones, such as pectolinarigenin, may possess more potent anti-cancer activity than their glycoside counterparts.

FlavonoidCell LineActivityQuantitative Data (IC₅₀)Reference(s)
Pectolinarigenin SMMC7721, PLC5 (Hepatocellular Carcinoma)Inhibition of proliferation, migration, and invasionNot specified[12]
Pectolinarigenin AGS, MKN28 (Gastric Cancer)Induces apoptosis and autophagyNot specified[11]
Apigenin HL60 (Leukemia)Cytotoxicity30 µM[13]
Hispidulin A2058 (Melanoma)Dose- and time-dependent cytotoxicityViability reduced to 31.9% at 50 µM after 48h[14]
Flavonoids (from C. japonicum) S180 & H22 (Murine Cancer)Inhibition of tumor growth55.77% inhibition at 50 mg/kg (S180)[2]
Hepatoprotective Activity

Cirsium species have a traditional use in treating liver ailments, and modern research has substantiated the hepatoprotective effects of their flavonoid constituents.[15][16] Both this compound and pectolinarigenin have been shown to prevent D-galactosamine-induced hepatic injury in rats, primarily through an antioxidant mechanism involving the enhancement of superoxide dismutase (SOD) activity.[2] A comparative study on different Cirsium species extracts highlighted their ability to reduce liver damage, with some species showing effects comparable to silymarin, a well-known hepatoprotective agent.[15][16]

Flavonoid/ExtractModelKey FindingsReference(s)
This compound & Pectolinarigenin D-galactosamine-induced liver injury in ratsSignificantly decreased AST, ALT, ALP, and LDH levels; increased SOD activity[2]
Cirsium japonicum Flavonoids CCl₄-induced injury in L02 cellsSignificantly reversed cell viability decrease, comparable to silymarin[15]
Cirsium Species Extracts CCl₄-induced acute liver damage in miceDecreased serum ALT and AST levels; restored hepatic antioxidant enzymes[16][17]

Signaling Pathways

The bioactivities of this compound and other Cirsium flavonoids are mediated through the modulation of key intracellular signaling pathways. The PI3K/Akt/mTOR and NF-κB pathways are central to their anti-inflammatory and anti-cancer effects.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is common in cancer.[18] Pectolinarigenin has been shown to exert its anti-cancer effects by inhibiting this pathway, leading to cell cycle arrest, autophagy, and apoptosis.[11][12] this compound has also been found to inactivate the PI3K/Akt pathway in rheumatoid arthritis fibroblast-like synoviocytes.[2]

PI3K_Akt_mTOR_Pathway GF Growth Factors/ Cytokines Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Pectolinarigenin Pectolinarigenin Pectolinarigenin->PI3K inhibits This compound This compound This compound->Akt inhibits mTORC1 mTORC1 Akt->mTORC1 activates Bad Bad Akt->Bad inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Apoptosis Apoptosis Bad->Apoptosis promotes NF_kB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB degradation of NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to CirsiumFlavonoids Cirsium Flavonoids (e.g., Luteolin) CirsiumFlavonoids->IKK inhibit Nucleus Nucleus Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_nuc->Genes induces Carrageenan_Edema_Workflow Animals Rodents (Rats/Mice) Grouping Grouping: - Vehicle Control - Test Flavonoid - Positive Control Animals->Grouping Treatment Oral/IP Administration of Compounds Grouping->Treatment Induction Sub-plantar Injection of Carrageenan Treatment->Induction Measurement Measure Paw Volume (Plethysmometer) at different time points Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

References

Pectolinarin and Quercetin: A Comparative Analysis of Their Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of natural flavonoids with therapeutic potential, pectolinarin and quercetin have emerged as significant candidates for their anti-inflammatory properties. This guide offers a detailed comparison of their mechanisms of action, supported by experimental data, to inform researchers, scientists, and drug development professionals. While both compounds exhibit potent anti-inflammatory effects, they modulate key signaling pathways with differing nuances.

Molecular Mechanisms of aCTION

Both this compound and quercetin exert their anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), nitric oxide (NO), and cyclooxygenase-2 (COX-2).

This compound has been demonstrated to inhibit the activation of the NF-κB pathway. Studies show that it can reduce the phosphorylation of IKK, prevent the degradation of IκBα, and subsequently block the nuclear translocation of the p65 subunit of NF-κB in lipopolysaccharide (LPS)-stimulated microglial BV2 cells[1]. This leads to a significant reduction in the expression of TNF-α, IL-6, iNOS, and COX-2[1]. Furthermore, this compound has been found to suppress the production of IL-6 and IL-8, as well as prostaglandin E2 (PGE2) and NO in rheumatoid arthritis fibroblast-like synoviocytes by inactivating the PI3K/Akt pathway[2][3]. Some evidence also suggests that its aglycone, pectolinarigenin, can suppress the phosphorylation of p38 MAPK and ERK1/2[4].

Quercetin , a more extensively studied flavonoid, also demonstrates robust inhibition of the NF-κB pathway. It has been shown to prevent IκB degradation, thereby keeping NF-κB in its inactive state in the cytoplasm[5]. Quercetin's anti-inflammatory prowess is also well-documented through its modulation of the MAPK pathway, where it strongly reduces the activation of phosphorylated ERK and p38 MAP kinases[5]. This dual inhibition of NF-κB and MAPK pathways leads to a significant decrease in the production of pro-inflammatory cytokines and NO[5][6].

Quantitative Comparison of Anti-inflammatory Activity

Direct comparative studies between this compound and quercetin are limited. However, data from independent studies provide insights into their relative potency. The following table summarizes key quantitative findings. It is important to note that experimental conditions such as cell lines, stimulus, and compound concentrations vary between studies, which may influence the observed effects.

ParameterThis compoundQuercetinCell Line/Model
Inhibition of TNF-α Significant inhibition of mRNA and protein expression at various concentrations[1].Dose-dependent downregulation (6.25–50 μM)[6].Microglial BV2 cells (this compound) / Macrophages (Quercetin)
Inhibition of IL-6 Significant inhibition of mRNA and protein expression[1]. Inhibited mRNA expression and secretion in RA-FLSs[2].Decreased secretion[6].Microglial BV2 cells, RA-FLSs (this compound) / Dendritic cells (Quercetin)
Inhibition of NO Production Suppressed production in LPS-stimulated microglial BV2 cells[1].Reduced production in LPS-stimulated microglial cells[6].Microglial BV2 cells
Inhibition of iNOS & COX-2 Suppressed production in LPS-stimulated microglial BV2 cells[1]. Pectolinarigenin inhibits COX-2 mediated PGE2 production[7].Inhibits the activity of cyclooxygenase and lipoxygenase[6].Microglial BV2 cells, RAW 264.7 cells
Modulation of NF-κB Pathway Inhibited IKK phosphorylation, IκBα degradation, and p65 nuclear translocation[1].Inhibited NF-κB activation through stabilization of the NF-κB/IκB complex and IκB degradation[5].Microglial BV2 cells (this compound) / RAW 264.7 cells (Quercetin)
Modulation of MAPK Pathway Pectolinarigenin suppressed p38 MAPK and ERK1/2 phosphorylation[4].Strongly reduced activation of phosphorylated ERK and p38 MAP kinase[5].Astrocytes (Pectolinarigenin) / RAW 264.7 cells (Quercetin)

Visualizing the Mechanisms

To better understand the cellular mechanisms, the following diagrams illustrate a typical experimental workflow for assessing anti-inflammatory effects and the NF-κB signaling pathway targeted by both this compound and quercetin.

experimental_workflow cluster_cell_culture Cell Culture & Stimulation cluster_assays Measurement of Inflammatory Markers Cell_Seeding Seed Cells (e.g., RAW 264.7) Pre-treatment Pre-treat with this compound or Quercetin Cell_Seeding->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Stimulation->NO_Assay ELISA Cytokine Measurement (ELISA for TNF-α, IL-6) Western_Blot Protein Expression (Western Blot for iNOS, COX-2, p-p65, p-ERK) RT-PCR mRNA Expression (RT-PCR for TNF-α, IL-6)

Caption: General experimental workflow for evaluating in vitro anti-inflammatory activity.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits Quercetin Quercetin Quercetin->IKK inhibits Quercetin->IkBa stabilizes DNA DNA NFkB_nuc->DNA binds ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->ProInflammatory_Genes induces

Caption: Inhibition of the NF-κB signaling pathway by this compound and quercetin.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the anti-inflammatory effects of this compound and quercetin.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages or BV2 microglial cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. The media is then replaced with fresh media containing various concentrations of this compound or quercetin for a pre-treatment period (typically 1-2 hours). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Assay
  • Principle: The Griess assay measures the concentration of nitrite (NO2-), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Collect 100 µL of cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

    • After another incubation and wash, add a substrate solution (e.g., TMB) to develop color.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Calculate the cytokine concentration from the standard curve.

Western Blot Analysis
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated forms of NF-κB and MAPK proteins).

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Conclusion

Both this compound and quercetin are potent inhibitors of inflammation, acting on the core NF-κB and MAPK signaling pathways. Quercetin is a well-established anti-inflammatory agent with a large body of evidence supporting its multimodal action. This compound, while less studied, shows significant promise, particularly through its strong inhibition of the NF-κB pathway. The available data suggests that both compounds are valuable candidates for the development of novel anti-inflammatory therapies. Further head-to-head comparative studies are warranted to definitively establish their relative potencies and therapeutic potential.

References

Pectolinarin and apigenin: a comparison of neuroprotective mechanisms

Pectolinarin and Hesperidin in Diabetes Mellitus: A Comparative Analysis of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 24, 2025

A comprehensive review of preclinical studies reveals the therapeutic potential of two flavonoids, Pectolinarin and Hesperidin, in the management of diabetes mellitus. This guide synthesizes available experimental data to offer a comparative perspective on their efficacy and mechanisms of action for researchers, scientists, and drug development professionals. While both compounds demonstrate promising antidiabetic properties, the volume of research is significantly greater for Hesperidin, providing a more detailed understanding of its effects.

Quantitative Comparison of Efficacy

The following tables summarize the key findings from in vivo and in vitro studies on this compound and Hesperidin in various diabetes models.

Table 1: In Vivo Antidiabetic Effects
ParameterThis compoundHesperidinAnimal ModelReference
Blood Glucose Reduction 24.5% reduction in plasma glucose.[1]- 46.5% reduction in fasting serum glucose (from 19.8 to 10.6 mmol/l).[2] - Significant decrease in glucose levels at doses of 100, 200, and 400 mg/kg.High-carbohydrate/high-fat diet-fed, Streptozotocin (STZ)-induced diabetic rats.[1]
- Significant reduction in blood glucose with 50 mg/kg daily for 4 weeks.[3] - Significant reduction with 10 g/kg in diet.[4]Alloxan and high-fat diet (HFD)-induced diabetic rats.[2]
STZ-induced diabetic mice.
HFD/STZ-induced type 2 diabetic rats.[3]
STZ-induced marginal type 1 diabetic rats.[4]
Insulin Levels/Sensitivity No obvious effect on dysregulated plasma insulin levels.[1]- Improved insulin sensitivity without changing fasting insulin levels.[1][2] - Elevated insulin levels.[1]High-carbohydrate/high-fat diet-fed, STZ-induced diabetic rats.[1]
Alloxan and HFD-induced diabetic rats.[1][2]
Insulin-resistant diabetic rats.[1]
Lipid Profile Hypolipidemic effects observed.[1]- Normalized lipid concentrations.[1][4] - Positive influence on lipid profiles.[1]High-carbohydrate/high-fat diet-fed, STZ-induced diabetic rats.[1]
STZ-induced marginal type 1 diabetic rats.[1][4]
Insulin-resistant diabetic rats.[1]
Table 2: Effects on Oxidative Stress and Inflammation Markers
MarkerThis compound (or its aglycone, Pectolinarigenin)HesperidinModel SystemReference
Oxidative Stress Exhibits antioxidant properties.[5]- Reduced Malondialdehyde (MDA) and Nitric Oxide (NO) levels.[3] - Increased Superoxide Dismutase (SOD) and Catalase (CAT) activities. - Enhanced antioxidant capacity.[1]Not specified.[5]
HFD/STZ-induced diabetic rats.[3]
STZ-induced diabetic rats.
Diabetic rats.[1]
Inflammation Pectolinarigenin suppresses TGF-β1 expression and phosphorylation of SMAD3 and STAT3.[2][6]- Suppressed Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) production.[3] - Lowered NF-κB levels.Hyperuricemic nephropathy mouse model.[2][6]
HFD/STZ-induced diabetic rats.[3]
STZ-induced diabetic rats.

Experimental Protocols

Induction of Diabetes in Animal Models

A common method for inducing type 2 diabetes in rodents involves a combination of dietary and chemical induction to mimic the natural progression of the disease.

  • High-Fat Diet (HFD) / High-Carbohydrate/High-Fat Diet: Male Sprague Dawley or Wistar rats are fed a diet high in fat and/or carbohydrates for a period of 2 to 4 weeks to induce insulin resistance.

  • Streptozotocin (STZ) Administration: Following the dietary induction period, a low dose of STZ (e.g., 35-60 mg/kg body weight), dissolved in a citrate buffer (pH 4.5), is administered via intraperitoneal injection. STZ is a chemical toxic to pancreatic β-cells, and the low dose in insulin-resistant animals leads to a state of type 2 diabetes.

  • Confirmation of Diabetes: Diabetes is confirmed by measuring fasting blood glucose levels several days after STZ injection. Animals with fasting blood glucose levels above a specified threshold (e.g., >16.7 mmol/L) are considered diabetic and are selected for the study.

In Vitro Glucose Uptake Assay (3T3-L1 Adipocytes)

The 3T3-L1 cell line is a reliable model for studying glucose metabolism in adipocytes.

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence. Differentiation into mature adipocytes is induced by treating the cells with a differentiation cocktail, often containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin, for 48-72 hours. The cells are then maintained in a medium containing insulin for several more days until they are fully differentiated, characterized by the accumulation of lipid droplets.

  • Assay Procedure:

    • Differentiated adipocytes are washed and incubated in a serum-free medium for 2-3 hours to induce a basal state.

    • Cells are then treated with the test compound (this compound or Hesperidin) at various concentrations for a specified period.

    • Insulin is added to stimulate glucose uptake. A non-insulin-stimulated group serves as a negative control.

    • A fluorescent glucose analog (e.g., 2-NBDG) is added, and the cells are incubated to allow for its uptake.

    • The reaction is stopped, and the cells are washed to remove any extracellular fluorescent glucose.

    • The intracellular fluorescence is measured using a fluorescence plate reader, which is proportional to the amount of glucose taken up by the cells.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for this compound and Hesperidin and a typical experimental workflow.

Pectolinarin_Pathway This compound This compound PPARg PPARγ This compound->PPARg activates Adiponectin Adiponectin PPARg->Adiponectin increases expression GLUT4_translocation GLUT4 Translocation Adiponectin->GLUT4_translocation promotes Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake leads to

Caption: Proposed signaling pathway for this compound's effect on glucose uptake.

Hesperidin_Pathway cluster_insulin Insulin Signaling cluster_antioxidant Antioxidant Pathway cluster_anti_inflammatory Anti-inflammatory Pathway Hesperidin Hesperidin IR Insulin Receptor (IR) Hesperidin->IR activates phosphorylation Nrf2 Nrf-2 Hesperidin->Nrf2 activates NFkB NF-κB Hesperidin->NFkB inhibits PDK1 PDK1 IR->PDK1 activates Akt Akt PDK1->Akt activates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation promotes Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT) Nrf2->Antioxidant_Enzymes increases expression Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines reduces production Inflammation Reduced Inflammation Inflammatory_Cytokines->Inflammation

Caption: Key signaling pathways modulated by Hesperidin in diabetes.

Experimental_Workflow start Induce Diabetes in Animal Model (e.g., HFD + STZ) treatment Administer Treatment (this compound, Hesperidin, Vehicle Control) start->treatment monitoring Monitor Blood Glucose & Body Weight treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint biochemical Biochemical Assays (Insulin, Lipids, HbA1c) endpoint->biochemical tissue Tissue Collection (Liver, Pancreas, Adipose) endpoint->tissue oxidative_stress Oxidative Stress & Inflammation Markers (SOD, CAT, MDA, TNF-α, IL-6) endpoint->oxidative_stress histology Histopathological Examination tissue->histology molecular Molecular Analysis (Western Blot, qPCR for signaling proteins) tissue->molecular

References

A Comparative Guide to Pectolinarin Quantification: HPLC vs. UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of pectolinarin, a flavonoid with promising therapeutic properties.

This document summarizes key performance metrics from validated methods, offering a direct comparison to aid in the selection of the most appropriate analytical technique for specific research needs. Detailed experimental protocols are provided for both methodologies, alongside graphical representations of the analytical workflow and a performance comparison.

Quantitative Method Validation: A Side-by-Side Comparison

The following tables summarize the validation parameters for HPLC and UPLC-MS/MS methods for the quantification of this compound, compiled from various studies.

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterResult
Linearity (R²)>0.9992
Limit of Detection (LOD)0.52 - 4.25 µg/mL[1]
Limit of Quantification (LOQ)1.57 µg/mL[1]
Precision (RSD%)Intra-day: 0.5 - 0.9%Inter-day: 0.2 - 0.5%[1]
Accuracy (Recovery %)98.06 - 105.81%[1][2]

Table 2: UPLC-MS/MS Method Validation Parameters for this compound Quantification

ParameterResult
Linearity (r)>0.995
Linearity Range1.2 - 2300 ng/mL[3][4]
Precision (RSD%)Intra-day & Inter-day: < 9.2%[3][4]
Accuracy97.3 - 108.3%[3][4]
Recovery> 94.7%[3][4]
Matrix Effect97.8 - 105.3%[3][4]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for both HPLC and UPLC-MS/MS analyses of this compound.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC-MS/MS Analysis cluster_data Data Analysis extraction Extraction from Matrix filtration Filtration extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection For HPLC uplc_injection UPLC Injection filtration->uplc_injection For UPLC-MS/MS hplc_separation Isocratic/Gradient Elution hplc_injection->hplc_separation uv_detection UV/DAD Detection hplc_separation->uv_detection quantification Quantification uv_detection->quantification uplc_separation Gradient Elution uplc_injection->uplc_separation ms_detection MS/MS Detection (MRM) uplc_separation->ms_detection ms_detection->quantification validation Method Validation quantification->validation

Figure 1: Generalized experimental workflow for this compound analysis.

Method Performance Comparison

This diagram provides a logical comparison of the key performance characteristics of HPLC and UPLC-MS/MS for this compound analysis.

Method_Comparison cluster_hplc_attributes HPLC Attributes cluster_uplc_attributes UPLC-MS/MS Attributes Pectolinarin_Analysis This compound Analysis Methods HPLC HPLC Pectolinarin_Analysis->HPLC UPLC_MSMS UPLC-MS/MS Pectolinarin_Analysis->UPLC_MSMS HPLC_Sensitivity Lower Sensitivity (µg/mL) HPLC->HPLC_Sensitivity HPLC_Selectivity Good Selectivity HPLC->HPLC_Selectivity HPLC_Speed Longer Runtimes HPLC->HPLC_Speed HPLC_Cost Lower Cost HPLC->HPLC_Cost UPLC_Sensitivity Higher Sensitivity (ng/mL) UPLC_MSMS->UPLC_Sensitivity UPLC_Selectivity Excellent Selectivity UPLC_MSMS->UPLC_Selectivity UPLC_Speed Shorter Runtimes UPLC_MSMS->UPLC_Speed UPLC_Cost Higher Cost UPLC_MSMS->UPLC_Cost

Figure 2: Performance comparison of HPLC and UPLC-MS/MS.

Detailed Experimental Protocols

HPLC Method for this compound
  • Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 column is commonly used for separation.[2]

  • Mobile Phase: A gradient system is typically employed. For instance, a mixture of methanol and water, or acetonitrile and water, often with a small percentage of acid like formic or acetic acid to improve peak shape.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection is commonly set at a wavelength where this compound shows maximum absorbance.

  • Sample Preparation: Samples are typically extracted with a suitable solvent such as methanol, followed by filtration through a 0.45 µm filter before injection.

UPLC-MS/MS Method for this compound
  • Instrumentation: An Ultra-Performance Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A UPLC BEH C18 column is often utilized.[3][4]

  • Mobile Phase: A gradient mobile phase is standard, for example, acetonitrile and water containing 0.1% formic acid.[3][4]

  • Flow Rate: UPLC methods use lower flow rates, typically around 0.3 to 0.5 mL/min.

  • Mass Spectrometry Detection: Detection is carried out in multiple reaction monitoring (MRM) mode. For this compound, the transition m/z 623.3 → 315.3 in positive ionization mode is monitored.[3][4]

  • Sample Preparation: For biological samples like plasma, a protein precipitation step using acetonitrile is common, followed by centrifugation and injection of the supernatant.[3][4]

Conclusion

The choice between HPLC and UPLC-MS/MS for this compound quantification depends on the specific requirements of the study. HPLC with UV detection offers a cost-effective and robust method suitable for routine quality control and analysis of samples with relatively high concentrations of this compound. On the other hand, UPLC-MS/MS provides significantly higher sensitivity, selectivity, and speed, making it the preferred method for pharmacokinetic studies, bioequivalence studies, and the analysis of complex biological matrices where trace-level quantification is necessary. The superior performance of UPLC-MS/MS in terms of sensitivity (ng/mL vs. µg/mL) and shorter run times comes at a higher instrument and operational cost. Researchers should carefully consider these factors when selecting the most appropriate analytical platform for their this compound analysis.

References

Pectolinarin: A Comparative Analysis of its Anti-Inflammatory Efficacy Against Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of pectolinarin, a natural flavonoid, with established anti-inflammatory drugs, including the non-steroidal anti-inflammatory drug (NSAID) celecoxib, the non-selective NSAID indomethacin, and the corticosteroid dexamethasone. This analysis is based on available preclinical data to objectively evaluate its potential as a therapeutic agent.

Executive Summary

This compound has demonstrated noteworthy anti-inflammatory effects in various preclinical studies. Its primary mechanisms of action involve the inhibition of key inflammatory enzymes and signaling pathways, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). While direct head-to-head quantitative comparisons with standard drugs are limited in the current body of scientific literature, the available data suggests that this compound possesses significant anti-inflammatory potential. This guide synthesizes the existing quantitative and qualitative data to offer a comparative perspective on its efficacy.

In Vitro Efficacy: Inhibition of Inflammatory Mediators

This compound has been shown to inhibit key enzymes involved in the inflammatory cascade. A significant aspect of its anti-inflammatory action is the inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.

Table 1: In Vitro COX-2 Inhibition Data for this compound and Celecoxib

CompoundAssay SystemMetricValueSource
This compoundNot specified% Inhibition @ 50 µg/mL40.40%[1]
CelecoxibSf9 cellsIC5040 nM[2]
CelecoxibHuman dermal fibroblastsIC5091 nM[3]
CelecoxibHuman recombinantIC500.08 µM[4]

Disclaimer: The data presented in this table are from different studies and experimental conditions. Direct comparison of potency should be made with caution.

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. This compound has been found to suppress neuroinflammation by inhibiting the translocation of NF-κB.[5] Dexamethasone, a potent corticosteroid, is well-known for its profound inhibitory effect on the NF-κB pathway.[6][7][8]

Table 2: In Vitro NF-κB Inhibition Data for this compound and Dexamethasone

CompoundCell LineMetricValueSource
This compoundSH-SY5Y cellsEffectDecreased phosphorylated NF-κB[5]
DexamethasoneA549 cellsIC50 (for 3xκB inhibition)0.5 x 10-9 M[9]

Disclaimer: The data for this compound is qualitative, while the data for dexamethasone is quantitative. The studies were conducted in different cell lines and under different experimental conditions, precluding a direct comparison of potency.

In Vivo Efficacy: Animal Models of Inflammation

The anti-inflammatory effects of this compound have been evaluated in various animal models of inflammation. These studies provide insights into its potential therapeutic efficacy in a physiological context.

Table 3: In Vivo Anti-Inflammatory and Analgesic Data for this compound and Indomethacin

CompoundAnimal ModelMetricValueSource
This compoundAcetic acid-induced writhing in miceED5028.4 mg/kg (oral)[10]
IndomethacinCarrageenan-induced paw edema in ratsED5010 mg/kg[11]
IndomethacinCarrageenan-induced paw edema in ratsEffect54% inhibition at 10 mg/kg[11]

Disclaimer: The data presented are from different in vivo models and studies, and therefore, a direct comparison of efficacy is not appropriate.

One study provided a qualitative comparison of the anti-inflammatory effects of this compound, its related compound linarin, and indomethacin in a rat model.

Table 4: Qualitative In Vivo Comparison of Anti-inflammatory Activity

CompoundResultSource
LinarinBetter anti-inflammatory agent than this compound and indomethacin[12]
This compoundSignificant and dose-dependent anti-inflammatory activity[12]
IndomethacinLess effective than linarin in this study[12]

Furthermore, a study on LPS-induced injuries showed that this compound treatment significantly reduced serum TNF-α levels in a dose-dependent manner, with effects comparable to the positive control drug, dexamethasone (10 mg/kg).[1]

Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of this compound and standard drugs are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for drug development and for identifying potential therapeutic targets.

This compound Anti-Inflammatory Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression Induces Gene_Expression->Inflammation This compound This compound This compound->IKK Inhibits This compound->COX2 Inhibits Standard_Drug_Pathways cluster_nsaid NSAIDs (Celecoxib, Indomethacin) cluster_corticosteroid Corticosteroids (Dexamethasone) Celecoxib Celecoxib COX2 COX-2 Celecoxib->COX2 Highly Selective Inhibition Indomethacin Indomethacin COX1 COX-1 Indomethacin->COX1 Non-selective Inhibition Indomethacin->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR Binds to NF-κB_inhibition NF-κB Inhibition GR->NF-κB_inhibition Mediates Inflammation Inflammation NF-κB_inhibition->Inflammation Suppresses Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1 Arachidonic_Acid->COX2 Prostaglandins->Inflammation Experimental_Workflow Start Start In_Vitro_Assays In Vitro Assays (e.g., COX-2, NF-κB) Start->In_Vitro_Assays In_Vivo_Models In Vivo Animal Models (e.g., Paw Edema) In_Vitro_Assays->In_Vivo_Models Data_Analysis Data Analysis (IC50, ED50, % Inhibition) In_Vivo_Models->Data_Analysis Comparison Comparison with Standard Drugs Data_Analysis->Comparison Conclusion Conclusion on Relative Efficacy Comparison->Conclusion End End Conclusion->End

References

Head-to-Head Comparison of Pectolinarin and Kaempferol in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The growing interest in natural flavonoids for neurodegenerative disease therapy has highlighted several promising candidates. Among them, Pectolinarin and Kaempferol have emerged as potent neuroprotective agents. This guide provides a detailed, data-driven comparison of their efficacy, mechanisms of action, and experimental protocols to assist researchers and drug development professionals in their endeavors.

I. Overview of Neuroprotective Properties

Both this compound and Kaempferol, belonging to the flavonoid subclass, exhibit significant neuroprotective effects through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][2][3][4]

This compound , primarily isolated from Cirsium species, has demonstrated the ability to protect neuronal cells from oxidative stress and amyloid-beta (Aβ)-induced toxicity.[2][5][6] It effectively scavenges free radicals, reduces the production of reactive oxygen species (ROS) and nitric oxide (NO), and modulates key signaling pathways involved in inflammation and apoptosis.[2][5]

Kaempferol , abundantly found in various fruits and vegetables, is a well-studied flavonoid with multifaceted neuroprotective actions.[1][7] It has shown therapeutic potential in models of various neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease.[1][7] Its neuroprotective effects are attributed to its ability to attenuate oxidative stress, reduce neuroinflammation, and inhibit apoptosis by modulating several signaling pathways.[1][8]

II. Quantitative Comparison of In Vitro Efficacy

The following tables summarize the quantitative data from various in vitro assays, providing a direct comparison of the neuroprotective potential of this compound and Kaempferol.

Table 1: Antioxidant Activity

AssayCompoundCell Line/SystemKey FindingsReference
DPPH Radical Scavenging This compoundCell-freeMethanolic extracts of Cirsium species containing this compound showed significant scavenging activity. C. setidens extract (IC50: 4.6 ± 1.8 µg/mL) and C. chanroenicum extract (IC50: 5.9 ± 1.7 µg/mL) were notable.[3]
KaempferolCell-freeDemonstrated dose-dependent scavenging activity.[9][10]
ABTS Radical Scavenging This compoundCell-freeNot explicitly detailed in the provided results.
KaempferolCell-freeShowed higher radical quenching capacity compared to DPPH assay.[9][11]
ROS Production Inhibition This compoundSH-SY5Y cells (H₂O₂-induced)Dose-dependently decreased ROS levels to 85.65% (1 µg/mL), 80.92% (2.5 µg/mL), 79.32% (5 µg/mL), and 78.37% (10 µg/mL) compared to the control group.[5]
This compoundSH-SY5Y cells (Aβ₂₅₋₃₅-induced)Inhibited Aβ₂₅₋₃₅-induced ROS generation.[2]
KaempferolNot explicitly detailed in the provided results.
Nitric Oxide (NO) Production Inhibition This compoundSH-SY5Y cells (Aβ₂₅₋₃₅-induced)Suppressed NO generation.[2]
This compoundBV2 microglial cells (LPS-stimulated)Significantly suppressed the production of NO.[12]
KaempferolRAW 264.7 cellsNot explicitly detailed in the provided results.

Table 2: Anti-inflammatory Activity

AssayCompoundCell LineKey FindingsReference
iNOS Expression This compoundSH-SY5Y cells (Aβ₂₅₋₃₅-induced)Downregulated protein expression of iNOS.[2]
This compoundBV2 microglial cells (LPS-stimulated)Inhibited LPS-stimulated iNOS expression.[12]
KaempferolNot explicitly detailed in the provided results.
COX-2 Expression This compoundSH-SY5Y cells (Aβ₂₅₋₃₅-induced)Downregulated protein expression of COX-2.[2]
This compoundBV2 microglial cells (LPS-stimulated)Reduced the expression of COX-2.[12]
KaempferolNot explicitly detailed in the provided results.
Pro-inflammatory Cytokine Production This compoundBV2 microglial cells (LPS-stimulated)Significantly inhibited the expression of TNF-α and IL-6 at both mRNA and protein levels.[12]
KaempferolBV2 microglial cells (LPS-activated)Significantly reduced the production of proinflammatory cytokines.[13]

Table 3: Anti-apoptotic Activity

AssayCompoundCell LineKey FindingsReference
Bax/Bcl-2 Ratio This compoundSH-SY5Y cells (Aβ₂₅₋₃₅-induced)Decreased the Bax/Bcl-2 ratio.[2]
This compoundSH-SY5Y cells (H₂O₂-induced)Significantly reduced the Bax/Bcl-2 protein expression.[5]
KaempferolHepG2 and Hep3B cellsAltered the Bax/Bcl-2 ratio.[14]
Caspase Activity This compoundNot explicitly detailed in the provided results.
KaempferolOvarian cancer A2780/CP70 cellsIncreased the activities of caspase 3/7 significantly.[15]

III. Signaling Pathways in Neuroprotection

Both this compound and Kaempferol exert their neuroprotective effects by modulating multiple intracellular signaling pathways.

This compound:

  • NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation.[2][12] It achieves this by reducing the phosphorylation of IκBα and subsequently inhibiting the nuclear translocation of the p65 subunit.[12] This leads to the downregulation of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6.[2][12]

  • Nrf2/HO-1 Pathway: this compound can upregulate the expression of Nrf2 and HO-1, which are crucial for cellular antioxidant defense, thereby protecting against oxidative stress.[5][16]

  • Bcl-2 Family Proteins: this compound modulates the expression of Bcl-2 family proteins, increasing the level of the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax, thus preventing apoptosis.[2][5]

  • BDNF/TrkB Signaling: this compound has been found to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB, a pathway critical for neuronal survival and synaptic plasticity.[2]

Kaempferol:

  • PI3K/Akt, MAPK/ERK, and NF-κB Pathways: Kaempferol modulates several key signaling pathways involved in neurodegeneration and neuroinflammation, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[1][7]

  • TLR4/NF-κB Signaling Pathway: Kaempferol can attenuate the activation of the TLR4/NF-κB pathway, which plays a significant role in neuroinflammation.[13]

  • Nrf2 Pathway: Kaempferol has been shown to modulate the Nrf2 pathway, a critical regulator of antioxidant responses, helping to mitigate oxidative stress.[17]

  • Apoptosis-Related Pathways: Kaempferol can induce apoptosis in cancer cells and inhibit it in neuronal cells by modulating the expression of apoptosis-related proteins such as Bax, Bcl-2, and caspases.[14][15][18] It can also regulate autophagy through the JNK-mediated pathway.[19]

G Comparative Signaling Pathways in Neuroprotection cluster_this compound This compound cluster_kaempferol Kaempferol This compound This compound P_NFkB NF-κB Inhibition This compound->P_NFkB P_Nrf2 Nrf2/HO-1 Activation This compound->P_Nrf2 P_Bcl2 Bcl-2 Family Modulation This compound->P_Bcl2 P_BDNF BDNF/TrkB Activation This compound->P_BDNF P_Inflammation Reduced Inflammation P_NFkB->P_Inflammation P_OxidativeStress Reduced Oxidative Stress P_Nrf2->P_OxidativeStress P_Apoptosis Reduced Apoptosis P_Bcl2->P_Apoptosis P_Survival Neuronal Survival P_BDNF->P_Survival Kaempferol Kaempferol K_PI3K PI3K/Akt Modulation Kaempferol->K_PI3K K_MAPK MAPK/ERK Modulation Kaempferol->K_MAPK K_NFkB NF-κB Modulation Kaempferol->K_NFkB K_TLR4 TLR4 Inhibition Kaempferol->K_TLR4 K_Nrf2 Nrf2 Modulation Kaempferol->K_Nrf2 K_Apoptosis Apoptosis Modulation Kaempferol->K_Apoptosis K_Survival Neuronal Survival K_PI3K->K_Survival K_MAPK->K_Survival K_Inflammation Reduced Inflammation K_NFkB->K_Inflammation K_TLR4->K_NFkB K_OxidativeStress Reduced Oxidative Stress K_Nrf2->K_OxidativeStress K_Apoptosis->K_Survival

Caption: Comparative signaling pathways of this compound and Kaempferol.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

A. Antioxidant Activity Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

    • Protocol:

      • Prepare various concentrations of the test compound (this compound or Kaempferol) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or ethanol).[10]

      • Prepare a solution of DPPH in the same solvent.

      • In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with different concentrations of the test compound or standard.[9][10]

      • Incubate the mixture in the dark at room temperature for a specified time (e.g., 20-30 minutes).[10][20]

      • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer or microplate reader.[20]

      • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.[20]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color, which is measured spectrophotometrically.

    • Protocol:

      • Prepare the ABTS•+ solution by reacting ABTS with a strong oxidizing agent like potassium persulfate and allowing it to stand in the dark.[9][20]

      • Dilute the ABTS•+ solution with a buffer (e.g., PBS) to a specific absorbance at a certain wavelength (e.g., 734 nm).[9][20]

      • Prepare serial dilutions of the test compound and a standard (e.g., Trolox).[20]

      • In a 96-well plate, add a small volume of each sample dilution followed by the diluted ABTS•+ solution.[9][20]

      • After a short incubation period, measure the absorbance at the specified wavelength.[9]

      • Calculate the percentage of inhibition similar to the DPPH assay.

G Antioxidant Assay Workflow start Start prepare_samples Prepare Test Compounds (this compound/Kaempferol) and Standard start->prepare_samples prepare_radical Prepare Radical Solution (DPPH or ABTS) start->prepare_radical mix Mix Samples with Radical Solution prepare_samples->mix prepare_radical->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance incubate->measure calculate Calculate Scavenging Activity (%) measure->calculate end End calculate->end

Caption: General workflow for DPPH and ABTS antioxidant assays.

B. Cell-Based Assays

  • Cell Viability Assay (MTT Assay):

    • Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

    • Protocol:

      • Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.[20]

      • Induce neurotoxicity using a stressor (e.g., H₂O₂, Aβ).

      • Treat the cells with various concentrations of the test compound for a specific duration.[20]

      • Add MTT solution to each well and incubate for a few hours at 37°C.[20]

      • Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[20]

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Measurement of Intracellular ROS:

    • Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular ROS. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Protocol:

      • Culture and treat cells as described for the cell viability assay.

      • After treatment, wash the cells with buffer and incubate them with DCFH-DA solution in the dark.

      • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at appropriate excitation and emission wavelengths.

  • Western Blot Analysis:

    • Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

    • Protocol:

      • Lyse the treated cells to extract total protein.

      • Determine protein concentration using a standard assay (e.g., BCA assay).

      • Separate the proteins by SDS-PAGE.

      • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with primary antibodies against the target proteins (e.g., iNOS, COX-2, Bax, Bcl-2, p-NF-κB, etc.).

      • Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

      • Detect the protein bands using a chemiluminescent substrate and an imaging system.

G Cell-Based Neuroprotection Assay Workflow cluster_assays Downstream Assays start Start cell_culture Seed and Culture Neuronal Cells start->cell_culture induce_toxicity Induce Neurotoxicity (e.g., H₂O₂, Aβ) cell_culture->induce_toxicity treat_cells Treat with this compound or Kaempferol induce_toxicity->treat_cells mtt_assay MTT Assay (Cell Viability) treat_cells->mtt_assay ros_assay DCFH-DA Assay (ROS Measurement) treat_cells->ros_assay western_blot Western Blot (Protein Expression) treat_cells->western_blot end End mtt_assay->end ros_assay->end western_blot->end

Caption: General workflow for cell-based neuroprotection assays.

V. Conclusion

Both this compound and Kaempferol are promising natural flavonoids with significant neuroprotective potential. While both compounds share common mechanisms of action, such as antioxidant and anti-inflammatory effects, there are nuances in their modulation of specific signaling pathways. Kaempferol appears to have a broader range of reported interactions with signaling pathways like PI3K/Akt and MAPK/ERK. This compound, on the other hand, has shown pronounced effects on the BDNF/TrkB pathway.

The choice between these two compounds for further research and development may depend on the specific neurodegenerative condition being targeted and the desired mechanistic focus. The provided data and protocols offer a solid foundation for researchers to design and conduct further comparative studies to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Safeguarding Laboratory and Environment: Proper Disposal of Pectolinarin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds like Pectolinarin are fundamental to ensuring a safe laboratory environment and protecting the ecosystem. Adherence to stringent disposal protocols minimizes risks to personnel and prevents environmental contamination. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to be outfitted with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, protective clothing, and eye and face protection.[1] All work should be performed in a well-ventilated area, preferably within a fume hood, to prevent the inhalation of dust or aerosols.[1]

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1]

  • Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[2]

This compound Waste Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste and handled by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[3] Do not dispose of this compound in the regular trash or down the drain.[3][4]

Step 1: Waste Identification and Segregation

  • Identify Waste Streams: Determine the form of the this compound waste. This could include:

    • Unused or expired pure this compound powder.

    • Solutions of this compound in solvents (e.g., DMSO, methanol).[5][6]

    • Contaminated labware such as pipette tips, vials, and centrifuge tubes.

    • Contaminated PPE, including gloves and disposable lab coats.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[7] Keep solid and liquid waste in separate, dedicated containers.

Step 2: Waste Containerization

  • Use Appropriate Containers: Select waste containers that are chemically compatible with this compound and any solvents used. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[3] Ensure containers are in good condition with no leaks or cracks and have a secure, tight-fitting lid.[7][8]

  • Solid Waste: Collect unused this compound powder, contaminated single-use lab supplies, and PPE in a designated solid hazardous waste container.

  • Liquid Waste: Collect this compound solutions in a dedicated liquid hazardous waste container.

Step 3: Labeling

  • Properly Label Containers: As soon as a container is designated for this compound waste, it must be labeled with a hazardous waste tag.[9] The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name, "this compound," and the name of any solvents or other chemicals in the mixture. Do not use abbreviations or chemical formulas.[3]

    • The approximate quantity or concentration of each component.

    • The date of waste generation.[3]

    • The location of origin (e.g., laboratory room number).[3]

    • The name and contact information of the principal investigator.[3]

    • Appropriate hazard pictograms (e.g., irritant, acute toxicity).[3]

Step 4: Storage

  • Designated Storage Area: Store sealed this compound waste containers in a designated, well-ventilated, and secure area.[7] This area should be away from incompatible materials.[7]

  • Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to prevent spills from spreading.[9]

  • Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed to be accumulated in the laboratory (e.g., typically no more than 55 gallons).[9]

Step 5: Disposal

  • Arrange for Pickup: Once the waste container is full, or if the waste has been stored for a designated maximum time, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3][9]

  • Complete Paperwork: Fill out any required waste disposal forms or manifests as instructed by your EHS department.[3]

Quantitative Data for Laboratory Chemical Waste Disposal

While specific quantitative disposal limits for this compound are not available, the following table summarizes general guidelines for laboratory chemical waste.

ParameterGuidelineCitation
Sink Disposal (with permission) Only for small quantities of approved, non-hazardous chemicals.[4]
pH of Aqueous Waste for Sink Disposal Must be between 5.0 and 12.5.[7]
Accumulation of Acute Hazardous Waste Do not accumulate more than one quart.[9]
Empty Container Rinsing Triple rinse with a suitable solvent; the rinsate must be collected as hazardous waste.[8][9]

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol details a common laboratory procedure that generates this compound waste.

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound: For 1 mL of a 10 mM solution (M.Wt = 622.57 g/mol ), 6.23 mg of this compound is needed.

  • Weigh the this compound: In a fume hood, carefully weigh the calculated amount of this compound powder into a tared microcentrifuge tube.

  • Solubilization: Add the appropriate volume of DMSO to the microcentrifuge tube.

  • Mixing: Vortex the tube until the this compound is completely dissolved. Gentle heating or sonication may be required to aid dissolution.[6]

  • Storage: Store the stock solution at the recommended temperature, typically -20°C or -80°C, in small aliquots to avoid repeated freeze-thaw cycles.[6]

Waste Generation from this Protocol:

  • Solid Waste: The weigh boat or paper used for weighing the this compound powder, any contaminated pipette tips, and used gloves.

  • Liquid Waste: Any excess or unused this compound stock solution.

This compound Disposal Workflow

Pectolinarin_Disposal_Workflow start This compound Waste Generated identify Identify Waste Type (Solid, Liquid, Contaminated PPE) start->identify segregate Segregate Waste Streams identify->segregate containerize_solid Place in Labeled Solid Hazardous Waste Container segregate->containerize_solid Solid Waste containerize_liquid Place in Labeled Liquid Hazardous Waste Container segregate->containerize_liquid Liquid Waste label_check Is Container Properly Labeled? (Name, Date, Hazards) containerize_solid->label_check containerize_liquid->label_check label_check->containerize_solid No, Correct Label store Store in Designated, Secure Area with Secondary Containment label_check->store Yes full Is Container Full or Ready for Disposal? store->full full->store No contact_ehs Contact EHS for Pickup full->contact_ehs Yes end Waste Collected by EHS contact_ehs->end

Caption: A workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Pectolinarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for handling Pectolinarin. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental exposure.

Hazard Identification and Summary

This compound is a flavonoid glycoside that requires careful handling due to its potential health hazards. While classifications may vary, a conservative approach to safety is recommended. One Safety Data Sheet (SDS) identifies this compound with the following hazards:

  • Skin Irritation (H315)[1]

  • Serious Eye Irritation (H319)[1]

  • May Cause Respiratory Irritation (H335)[1]

  • Acute Toxicity (H302)[1]

Another SDS states that the substance is not classified, but also notes that the toxicological properties have not been fully evaluated[2]. Therefore, it is prudent to handle this compound with a high degree of caution.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following equipment must be worn at all times when handling this compound, especially in its solid, powdered form.

Protection TypeRequired EquipmentSpecifications and Best Practices
Eye & Face Protection Safety Glasses with Side Shields or GogglesMust be compliant with EN 166. A face shield should be used if there is a splash hazard.
Hand Protection Chemical-Resistant GlovesUse nitrile or neoprene gloves. Inspect for tears or holes before each use. When double gloving, place one glove under the gown cuff and one over[3].
Body Protection Laboratory CoatA buttoned lab coat is required. For larger quantities or potential for significant exposure, a chemical-resistant apron or suit is recommended.
Respiratory Protection Respirator (if applicable)Handling outside of a ventilated enclosure (e.g., fume hood) or when generating dust requires a NIOSH-approved particulate respirator (e.g., N95).

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes risk.

1. Engineering Controls:

  • Ventilation: Always handle solid this compound and prepare solutions inside a certified chemical fume hood to prevent inhalation of dust or aerosols[1].

  • Electrostatic Charge: Take measures to prevent the build-up of electrostatic charge[1].

2. Pre-Handling Preparation:

  • Assemble all necessary equipment, including PPE, spatulas, weigh boats, and solvents.

  • Ensure a designated and clearly labeled area for handling this compound.

  • Locate the nearest safety shower and eyewash station.

3. Handling and Solution Preparation:

  • Wear all required PPE before handling the compound.

  • Carefully weigh the required amount of this compound on a tared weigh boat inside the chemical fume hood.

  • To prepare a solution, slowly add the solvent to the solid this compound to avoid dust generation.

  • If using a vortex or sonicator, ensure the container is securely capped.

4. Post-Handling:

  • Clean all equipment and the work area thoroughly after use.

  • Decontaminate surfaces with an appropriate cleaning agent.

  • Remove PPE in the correct order to avoid cross-contamination.

Spill and Emergency Procedures

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Absorb the spilled material with an inert absorbent (e.g., sand, silica gel, vermiculite)[1].

  • Collect: Carefully transfer the absorbed material into a sealed, airtight container for disposal[1].

  • Clean: Decontaminate the spill area.

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting[1].

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing[1].

  • In Case of Skin Contact: Immediately rinse with water. If skin irritation continues, consult a doctor[2].

  • In Case of Eye Contact: Rinse the opened eye for several minutes under running water. If symptoms persist, consult a doctor[2].

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.

A. Waste Segregation and Collection:

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh paper, pipette tips, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

B. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Store waste containers in a designated, secure area away from incompatible materials. This compound is incompatible with strong oxidizing agents[1].

C. Final Disposal:

  • Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Pectolinarin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_area Prepare Handling Area prep_ppe->prep_area weigh Weigh this compound prep_area->weigh Proceed to Handling prepare_solution Prepare Solution weigh->prepare_solution spill Spill weigh->spill If Spill Occurs exposure Personal Exposure weigh->exposure If Exposure Occurs decontaminate Decontaminate Area prepare_solution->decontaminate Handling Complete prepare_solution->spill prepare_solution->exposure dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste complete Procedure Complete dispose_waste->complete

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pectolinarin
Reactant of Route 2
Reactant of Route 2
Pectolinarin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.